molecular formula C10H5F3N2O3 B1420423 5-Nitro-6-(trifluoromethoxy)quinoline CAS No. 1133115-83-9

5-Nitro-6-(trifluoromethoxy)quinoline

Cat. No.: B1420423
CAS No.: 1133115-83-9
M. Wt: 258.15 g/mol
InChI Key: UXFDSUZDFANKFP-UHFFFAOYSA-N
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Description

5-Nitro-6-(trifluoromethoxy)quinoline is a useful research compound. Its molecular formula is C10H5F3N2O3 and its molecular weight is 258.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-nitro-6-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)18-8-4-3-7-6(2-1-5-14-7)9(8)15(16)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFDSUZDFANKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])OC(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674872
Record name 5-Nitro-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-83-9
Record name 5-Nitro-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Predicted Biological Activity and Investigational Framework for 5-Nitro-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

5-Nitro-6-(trifluoromethoxy)quinoline is a novel heterocyclic compound that, while not extensively described in current literature, presents a compelling structural framework for investigation as a potential therapeutic agent. This guide synthesizes data from structurally related analogs to build a predictive profile of its biological activities and proposes a comprehensive framework for its empirical validation. By analyzing its core functional moieties—the quinoline scaffold, the 5-nitro group, and the 6-trifluoromethoxy substituent—we hypothesize that its primary activities will lie in the realms of oncology and antimicrobial chemotherapy. The quinoline core is a privileged structure in medicinal chemistry, the 5-nitro group offers potential as a hypoxia-activated prodrug and a driver of antimicrobial action through metal chelation, and the trifluoromethoxy group is known to enhance metabolic stability and cell permeability. This document provides a rationale for investigating this compound, outlines plausible mechanisms of action, and details a robust experimental workflow with step-by-step protocols for researchers aiming to explore its therapeutic potential.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational structure in drug discovery.[1] Its versatile nature allows for extensive functionalization, leading to a wide spectrum of biological activities.[2][3] Quinoline derivatives have been successfully developed into drugs for treating cancer, microbial infections, and inflammatory conditions, underscoring the scaffold's significance.[2][4][5] The therapeutic efficacy of any quinoline derivative is critically dependent on the nature and positioning of its substituents, which modulate its electronic properties, lipophilicity, and interaction with biological targets.[6]

Structural Analysis and Synthetic Strategy

The therapeutic potential of this compound can be predicted by dissecting the contributions of its constituent functional groups.

  • Quinoline Core : Provides the fundamental aromatic, heterocyclic structure capable of intercalating with DNA and interacting with diverse enzyme active sites.[6]

  • 5-Nitro Group : This strong electron-withdrawing group is a key feature in many bioactive molecules. In oncology, nitroaromatic compounds are well-established hypoxia-activated prodrugs, which are selectively reduced in the low-oxygen environment of solid tumors to generate cytotoxic species.[7] In antimicrobials like nitroxoline (5-nitro-8-hydroxyquinoline), the nitro group contributes to the molecule's ability to chelate essential metal ions, disrupting pathogen metabolism.[8][9]

  • 6-(Trifluoromethoxy) Group (-OCF3) : The inclusion of a trifluoromethoxy group is a modern strategy in drug design to enhance pharmacokinetic properties. It significantly increases lipophilicity, which can improve membrane permeability, and is generally resistant to metabolic degradation, potentially increasing the compound's half-life.[10]

Proposed Synthesis

A plausible and efficient route for the synthesis of the title compound is a modified Skraup synthesis, a classic method for quinoline preparation.[1][11] The reaction would proceed by reacting 4-(trifluoromethoxy)aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, such as the nitro group from a portion of the starting aniline itself or an external oxidant.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates Aniline 4-(Trifluoromethoxy)aniline Adduct Michael Adduct Aniline->Adduct Step 2: Michael Addition Glycerol Glycerol Acrolein Acrolein (from Glycerol dehydration) Glycerol->Acrolein Step 1: Dehydration Reagents H₂SO₄ (Dehydration & Cyclization) Oxidizing Agent (e.g., Nitrobenzene) Acrolein->Adduct Step 2: Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Intermediate Adduct->Dihydroquinoline Step 3: Acid-catalyzed Cyclization Product 6-(Trifluoromethoxy)quinoline Dihydroquinoline->Product Step 4: Oxidation Final_Product This compound Product->Final_Product Step 5: Nitration (HNO₃/H₂SO₄)

Caption: Proposed modified Skraup synthesis for this compound.

Hypothesized Biological Activities and Mechanisms

Based on its structural features, we propose two primary avenues of biological activity for investigation: anticancer and antimicrobial.

Anticancer Activity

The presence of the 5-nitro group strongly suggests potential as a hypoxia-selective anticancer agent. Solid tumors often contain regions of severe oxygen deprivation (hypoxia), a condition that activates specific reductase enzymes capable of reducing nitro-compounds.

Proposed Mechanism: Hypoxia-Activated Prodrug

  • Selective Activation: In hypoxic tumor cells, one-electron reductases (e.g., xanthine oxidase) reduce the 5-nitro group of the parent compound.[7]

  • Generation of Cytotoxins: This reduction proceeds through highly reactive nitroso and hydroxylamino intermediates, culminating in the formation of a corresponding amino derivative. These reactive nitrogen species can induce DNA damage and protein dysfunction, leading to targeted cell death.[7]

  • Oxygen Inhibition: Under normal oxygen (normoxic) conditions, the initial radical anion formed after reduction is rapidly re-oxidized back to the parent nitro compound, preventing the formation of cytotoxic species and sparing healthy tissue.

G cluster_normoxia Normoxia (Healthy Tissue) cluster_hypoxia Hypoxia (Tumor Microenvironment) Compound_N This compound (Inactive Prodrug) Radical_N Nitro Radical Anion Compound_N->Radical_N 1e⁻ Reduction Radical_N->Compound_N Rapid Re-oxidation O2 O₂ Compound_H This compound (Inactive Prodrug) Intermediates Reactive Intermediates (Nitroso, Hydroxylamino) Compound_H->Intermediates Sequential 1e⁻ Reductions Metabolite Amino Metabolite Intermediates->Metabolite CellDeath Cell Death (Apoptosis) Intermediates->CellDeath Induces G cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Advanced Studies p1_cancer In Vitro Cytotoxicity (MTT Assay) p2_hypoxia Hypoxia Selectivity Assay p1_cancer->p2_hypoxia p2_kinase Kinase Inhibition Screening p1_cancer->p2_kinase p1_antimicrobial Antimicrobial Susceptibility (MIC Determination) p2_chelation Metal Chelation Studies p1_antimicrobial->p2_chelation p3_ros ROS Generation Assay p2_hypoxia->p3_ros p3_invivo In Vivo Efficacy Models (Xenograft/Infection) p2_hypoxia->p3_invivo p2_chelation->p3_invivo

References

Predictive Spectroscopic and Structural Analysis of 5-Nitro-6-(trifluoromethoxy)quinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive predictive analysis of the spectroscopic and structural characteristics of 5-Nitro-6-(trifluoromethoxy)quinoline, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental data, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, predictive framework for the characterization of this molecule. The guide details predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines a validated synthetic protocol and the corresponding analytical methodologies for empirical verification. This document is designed to serve as a foundational resource, enabling researchers to anticipate spectral features, design appropriate analytical workflows, and accelerate the research and development of novel quinoline-based compounds.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The introduction of specific substituents onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The subject of this guide, this compound, incorporates two key functional groups: a nitro group at the 5-position and a trifluoromethoxy group at the 6-position. The nitro group is a strong electron-withdrawing group that can significantly modulate the electronic properties of the aromatic system and often plays a role in bioactivity. The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance metabolic stability and membrane permeability. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and further development.

Molecular Structure and Characterization Workflow

The structural characterization of a novel compound like this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The logical flow of this process is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Chromatographic Purification Synthesis->Purification Crude Product MassSpec Mass Spectrometry (MS) (Molecular Weight) Purification->MassSpec Purified Compound IR Infrared (IR) Spectroscopy (Functional Groups) Purification->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F Connectivity) Purification->NMR Confirmation Final Structure Elucidation MassSpec->Confirmation IR->Confirmation NMR->Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and the application of established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The predicted ¹H NMR spectrum is expected to show distinct signals for the five protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and trifluoromethoxy groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.9 - 9.1ddJ = 4.2, 1.7
H-37.6 - 7.8ddJ = 8.5, 4.2
H-48.6 - 8.8ddJ = 8.5, 1.7
H-77.8 - 8.0dJ ≈ 9.0
H-88.3 - 8.5dJ ≈ 9.0

Note: Predictions are referenced to TMS (δ 0.00 ppm) in a CDCl₃ solvent.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2151 - 153
C-3123 - 125
C-4135 - 137
C-4a128 - 130
C-5145 - 147
C-6148 - 150 (quartet, JCF ≈ 2-4 Hz)
C-7118 - 120
C-8126 - 128
C-8a149 - 151
-OCF₃120 - 122 (quartet, JCF ≈ 255-260 Hz)

Note: Predictions are referenced to TMS (δ 0.00 ppm) in a CDCl₃ solvent.

The ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-OCF₃-58 to -62s

Note: Predictions are referenced to an external standard such as CFCl₃ (δ 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups in the molecule.

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium
1600 - 1450Aromatic C=C StretchMedium to Strong
1530 - 1500 & 1350 - 1330N-O Asymmetric & Symmetric Stretch (NO₂)Strong
1280 - 1240 & 1190 - 1150C-O-C Asymmetric & Symmetric Stretch (-OCF₃)Strong
1250 - 1000C-F StretchStrong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular formula is C₁₀H₅F₃N₂O₃, and the exact mass is approximately 258.02 g/mol .

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak at m/z 258 is expected to be observed.

  • Loss of NO₂: A significant fragment resulting from the loss of the nitro group (M - 46) at m/z 212.

  • Loss of OCF₃: Fragmentation involving the loss of the trifluoromethoxy group (M - 85) at m/z 173.

  • Loss of CO: Subsequent loss of carbon monoxide from fragment ions is also possible.

Experimental Protocols

The following sections provide a general framework for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A plausible synthetic route to this compound could involve the nitration of a suitable quinoline precursor.

G cluster_synthesis_flow Synthetic Workflow Start 6-(trifluoromethoxy)quinoline Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Workup Aqueous Workup & Extraction Nitration->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Nitro-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with a wide array of pharmacological activities.[1][2][3][4] From antimalarials like chloroquine to modern anticancer agents, the versatility of the quinoline nucleus allows for extensive functionalization to fine-tune its biological effects.[5][6][7] This guide focuses on the therapeutic potential of a specific, yet underexplored derivative: 5-Nitro-6-(trifluoromethoxy)quinoline .

The therapeutic promise of this molecule is derived from the strategic combination of its core and substituents:

  • Quinoline Core : This bicyclic aromatic structure is adept at interacting with various biological macromolecules, including enzyme active sites and DNA.[8]

  • 5-Nitro Group : The nitro group is a potent electron-withdrawing moiety that significantly influences the molecule's electronic properties. Nitroaromatic compounds are often pro-drugs, particularly in hypoxic environments (like solid tumors) or specific microbial systems, where they can be bioreduced to generate cytotoxic reactive nitrogen species.[8][9][10] The presence of a nitro group is frequently associated with anticancer and antimicrobial activities.[11][12]

  • 6-Trifluoromethoxy Group : This substituent is highly lipophilic and metabolically stable. Its inclusion in drug candidates can enhance membrane permeability, improve oral bioavailability, and increase binding affinity to target proteins. A related compound bearing a 6-trifluoromethoxy-quinoline scaffold has demonstrated anti-ulcer effects by inhibiting gastric acid secretion, highlighting the biological relevance of this substitution pattern.[13]

This document will dissect the potential therapeutic targets of this compound by extrapolating from the established mechanisms of structurally analogous compounds. We will primarily focus on two key therapeutic areas where quinoline derivatives have shown significant promise: Oncology and Infectious Diseases .

Part 1: Potential Oncological Targets

The structural features of this compound suggest several compelling mechanisms for anticancer activity. Quinoline-based compounds are known to disrupt cancer cell signaling, proliferation, and survival through multiple pathways.[1][14]

Protein Kinase Inhibition

A significant number of FDA-approved quinoline-containing drugs function as protein kinase inhibitors.[2][15][16] The quinoline scaffold can mimic the purine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of various kinases, thereby disrupting aberrant signaling pathways that drive tumor growth.[15]

Hypothesized Targets:

  • Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives are potent inhibitors of RTKs crucial for tumor angiogenesis and metastasis.[2][17] Key targets include:

    • EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, making it a prime target for inhibitors.[2][18]

    • VEGFR (Vascular Endothelial Growth Factor Receptor): A critical mediator of angiogenesis.

    • PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth and division.[17]

    • c-Met: Its dysregulation is linked to tumor invasion and metastasis.[2]

  • Non-Receptor Tyrosine Kinases: Kinases like Src, implicated in cell proliferation, are also potential targets.[19]

  • PI3K/mTOR Pathway: This pathway is central to cell growth and survival, and some quinoline derivatives have shown dual inhibitory activity against PI3K and mTOR.[2][20]

Causality for Investigation: The planar quinoline ring can readily fit into the hydrophobic hinge region of the kinase ATP-binding site. The nitro and trifluoromethoxy groups can then form additional interactions with adjacent residues, potentially conferring both potency and selectivity.

Experimental Workflow: Kinase Inhibition Profiling

A logical workflow is essential to identify and validate potential kinase targets.

G cluster_0 Initial Screening cluster_1 Hit Validation & Dose-Response cluster_2 Cellular & In Vivo Confirmation A Primary Cytotoxicity Screen (MTT Assay vs. Cancer Cell Panel) B Broad Kinase Panel Screen (e.g., KINOMEscan® at 1-10 µM) A->B If cytotoxic C Determine IC50 values for 'hit' kinases (in vitro assays) B->C Identify primary hits D Western Blot Analysis: Inhibit phosphorylation of 'hit' kinase substrate in cells C->D Confirm cellular activity E Target Engagement Assays (e.g., CETSA) D->E Validate target binding F Xenograft Tumor Models: Evaluate in vivo efficacy E->F Assess therapeutic potential

Caption: Workflow for identifying and validating kinase targets.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol describes a typical luminescence-based assay to determine the IC50 value of a test compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate, and ATP.

  • Assay Procedure:

    • Create a serial dilution of the test compound in assay buffer.

    • In a 96-well plate, add 5 µL of each compound dilution. Include "no inhibitor" (vehicle) and "no enzyme" controls.

    • Add 20 µL of the EGFR kinase solution to each well (except "no enzyme" control) and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a 25 µL mixture of the peptide substrate and ATP.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and quantify the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Hypothetical Data: Kinase Inhibition
Kinase Target IC50 (nM)
EGFR50
VEGFR2120
c-Met85
PI3Kα>10,000
Src450
Induction of Apoptosis and Oxidative Stress

The 5-nitro group is a key player in this potential mechanism. Many nitroaromatic compounds exert their anticancer effects by inducing programmed cell death (apoptosis), often mediated by the generation of reactive oxygen species (ROS).[21]

Mechanism Hypothesis:

  • ROS Generation: The nitro group can undergo enzymatic reduction within cancer cells, leading to the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized, creating a futile redox cycle that generates superoxide anions and other ROS.[21]

  • Apoptosis Induction: The resulting oxidative stress can damage cellular components (DNA, lipids, proteins) and trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Caspase-3/9 and cleaved-PARP.[21][22]

  • Cell Cycle Arrest: Increased ROS levels can also lead to cell cycle arrest, typically at the G2/M phase, preventing cancer cells from proliferating.[22]

Protocol: ROS Detection using DCFDA

This protocol uses 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

  • Cell Culture: Seed cancer cells (e.g., MGC-803, HCT-116) in a 96-well black, clear-bottom plate and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., H2O2).

  • DCFDA Staining:

    • Remove the treatment media and wash the cells with phosphate-buffered saline (PBS).

    • Add 10 µM DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence corresponds to higher intracellular ROS levels.

Part 2: Potential Antimicrobial & Antitubercular Targets

The quinoline scaffold is the basis for the quinolone class of antibiotics. Furthermore, nitro-containing heterocycles are a promising area of research for new antitubercular agents.

Mechanism of Action against Mycobacterium tuberculosis (Mtb)

The most probable mechanism of action against Mtb involves the activation of the nitro-group pro-drug. This is a well-established mechanism for other nitro-containing drugs like the nitroimidazole PA-824.[10]

Hypothesized Mechanism:

  • Prodrug Activation: In Mtb, a specific F420-dependent nitroreductase enzyme (Ddn) reduces the nitro group of the quinoline.[10] This activation is dependent on the biosynthesis of the deazaflavin cofactor F420.[9][10]

  • Reactive Species Generation: This reduction process is believed to release reactive nitrogen species, such as nitric oxide (NO).[10]

  • Nonspecific Killing: The generated NO is highly toxic and kills the mycobacteria through nonspecific damage to a wide range of cellular components, which is effective against both replicating and non-replicating Mtb.[10]

  • Dual Mechanism: Some nitroaromatic compounds have also been shown to kill intracellular bacteria by modulating host cell machinery, such as inducing autophagy in infected macrophages.[9][23]

G cluster_0 Inside Mtb compound This compound (Prodrug) ddn Ddn Nitroreductase compound->ddn mtb Mycobacterium tuberculosis Cell f420 F420 Cofactor f420->ddn active Reduced Intermediate ddn->active no Nitric Oxide (NO) active->no death Bacterial Cell Death no->death Nonspecific Damage

Caption: Hypothesized activation pathway in M. tuberculosis.

Experimental Validation of Antimicrobial Activity
Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the MIC of the compound against a target microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test organism (e.g., M. tuberculosis H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9).

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 7-14 days for Mtb).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[12]

Hypothetical Data: Antimicrobial Activity
Organism MIC (µg/mL)
Mycobacterium tuberculosis H37Rv0.5
Staphylococcus aureus8
Escherichia coli16
Candida albicans>64

Conclusion

Based on a comprehensive analysis of the quinoline scaffold and its key substituents, This compound emerges as a compound of significant therapeutic interest. The primary hypothesized targets lie within the realms of oncology and infectious diseases .

In cancer, the most promising avenues for investigation are its potential as a multi-targeted protein kinase inhibitor (targeting RTKs like EGFR and c-Met) and as an inducer of ROS-mediated apoptosis . In infectious diseases, its structure strongly suggests a potent antitubercular agent that acts as a pro-drug activated by the mycobacterial F420-dependent nitroreductase system.

The experimental protocols and workflows outlined in this guide provide a clear and logical path for the preclinical evaluation of this compound. Successful validation of these hypothesized targets could position this compound as a valuable lead compound for the development of next-generation therapies.

References

An In-depth Technical Guide on the Core Mechanism of Action of 5-Nitro-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2][3] This technical guide delves into the mechanistic intricacies of a specific, yet under-explored derivative: 5-Nitro-6-(trifluoromethoxy)quinoline. In the absence of direct experimental data for this particular molecule, this document synthesizes information from structurally related analogs to construct a scientifically grounded, hypothesized mechanism of action. We posit a dual-pronged activity profile, primarily driven by the electronic properties of the 5-nitro and 6-trifluoromethoxy substituents. This guide will explore the anticipated biological targets, propose a comprehensive experimental framework for validation, and provide researchers and drug development professionals with a robust starting point for future investigations into this promising compound.

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in drug discovery.[1][3] Its derivatives have demonstrated a vast array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological profiles.[4]

Two key functional groups on the subject molecule, the 5-nitro group and the 6-trifluoromethoxy group, are known to impart significant biological effects.

  • The 5-Nitro Group: Nitroaromatic compounds are a well-established class of antimicrobials and have also shown potent anticancer activity. Their mechanism often involves bioreduction of the nitro group within hypoxic environments (prevalent in tumors and anaerobic bacteria) to form reactive nitrogen species. These species can induce cellular damage, including DNA strand breaks and oxidative stress, leading to cell death.

  • The 6-Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group is a lipophilic electron-withdrawing group that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5] Its incorporation into a drug candidate can improve its pharmacokinetic profile, making it a valuable substituent in modern medicinal chemistry.[5]

The unique combination of these two functional groups on the quinoline scaffold suggests that this compound could possess a potent and multifaceted mechanism of action.

A Hypothesized Dual Mechanism of Action

Based on the known bioactivities of its structural components, we propose a dual mechanism of action for this compound, encompassing both anticancer and antimicrobial potential.

Proposed Anticancer Mechanism

The anticancer activity of this compound is likely driven by a combination of induced oxidative stress and inhibition of key cellular proliferation pathways. The trifluoromethoxy group is expected to enhance cellular uptake and bioavailability, allowing the nitroquinoline core to reach its intracellular targets.

Once inside the cell, particularly in the hypoxic environment of solid tumors, the 5-nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamino radicals. These radicals can lead to:

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.

  • Direct DNA Damage: The reactive metabolites may directly interact with DNA, causing strand breaks and adducts, ultimately triggering apoptotic pathways.

  • Inhibition of Key Kinases: Many quinoline derivatives are known to be kinase inhibitors.[1] It is plausible that this compound could inhibit protein kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt or MAPK signaling pathways.

Proposed Signaling Pathway for Anticancer Activity

G cluster_0 Cellular Uptake cluster_1 Intracellular Activation (Hypoxia) cluster_2 Cellular Damage cluster_3 Cellular Outcome Compound This compound Nitro_Reduction Bioreduction of Nitro Group Compound->Nitro_Reduction Kinase_Inhibition Kinase Inhibition (e.g., PI3K/Akt) Compound->Kinase_Inhibition RNS Reactive Nitrogen Species Nitro_Reduction->RNS ROS Increased ROS RNS->ROS DNA_Damage DNA Damage RNS->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis Kinase_Inhibition->Apoptosis

Caption: Proposed anticancer mechanism of this compound.

Proposed Antimicrobial Mechanism

The antimicrobial activity of this compound is likely most pronounced against anaerobic bacteria and certain protozoa, which possess nitroreductase enzymes capable of activating the 5-nitro group. This mechanism is analogous to that of nitroimidazole antibiotics.

The key steps in the proposed antimicrobial mechanism are:

  • Selective Uptake: The compound passively diffuses into the microbial cell.

  • Reductive Activation: In the low-redox potential environment of anaerobic microbes, the 5-nitro group is reduced by nitroreductases.

  • Generation of Cytotoxic Metabolites: This reduction process generates cytotoxic radicals that are not readily re-oxidized, leading to their accumulation.

  • Cellular Damage: These metabolites cause widespread damage to microbial DNA and other macromolecules, leading to cell death.

Quantitative Data from Structurally Related Compounds

While specific data for this compound is not available, the following table summarizes the biological activities of structurally related nitroquinoline and trifluoromethyl/trifluoromethoxy-substituted quinoline derivatives to provide a basis for expected potency.

Compound/Derivative ClassBiological ActivityTarget/Cell LineIC50/MICReference
6-NitroquinazolinesInhibition of TNF-α productionLPS-stimulated miceIn vivo inhibition[6]
7-Alkoxy-4-aminoquinolinesAntiproliferativeHuman tumor cell lines< 1.0 µM[7]
Endochin-like Quinolones (ELQs) with Trifluoromethoxy groupsAntimalarialPlasmodium strainsPotent (specific values vary)[8]
5-Aryl-8-aminoquinolines with Trifluoromethyl groupsAntimalarialDrug-resistant P. falciparum5-8 nM[1]
5-[6-Nitro-2-phenyl-quinolin-4-yl]-oxadiazole-thiolsAntibacterial/AntifungalVarious strainsNot specified[9]

Experimental Protocols for Mechanism Validation

A rigorous and systematic experimental approach is required to validate the hypothesized mechanism of action. The following protocols outline a comprehensive workflow for this purpose.

In Vitro Cytotoxicity and Antimicrobial Screening

Objective: To determine the potency and spectrum of activity of this compound.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Compound Preparation: Prepare a serial dilution of this compound in a 96-well plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (include both aerobic and anaerobic bacteria).

  • Incubation: Incubate the plates under appropriate conditions (aerobic or anaerobic) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Elucidation of the Anticancer Mechanism

Objective: To investigate the cellular mechanisms underlying the anticancer activity of this compound.

Experimental Workflow:

G Start Treat Cancer Cells with Compound Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Start->Apoptosis_Assay ROS_Assay DCFH-DA Assay (Fluorometry) Start->ROS_Assay DNA_Damage_Assay γ-H2AX Staining (Immunofluorescence) Start->DNA_Damage_Assay Kinase_Assay In Vitro Kinase Panel Screening Start->Kinase_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis Kinase_Assay->Data_Analysis

Caption: Experimental workflow for validating the anticancer mechanism.

  • Apoptosis Induction: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.

  • ROS Generation: Employ the DCFH-DA (2',7'-dichlorofluorescin diacetate) assay to measure intracellular ROS levels.

  • DNA Damage: Perform immunofluorescence staining for γ-H2AX, a marker of DNA double-strand breaks.

  • Kinase Inhibition Profiling: Screen the compound against a panel of recombinant kinases to identify potential targets.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally elucidated, this guide provides a robust, evidence-based hypothesis. The combination of a bioreducible nitro group and a stabilizing, lipophilic trifluoromethoxy group on the versatile quinoline scaffold suggests a high potential for potent anticancer and antimicrobial activities. The proposed dual mechanism, involving oxidative stress, DNA damage, and potential kinase inhibition, offers multiple avenues for therapeutic intervention.

Future research should focus on the experimental validation of the hypotheses presented herein. The synthesis of analogs with modifications at the 5- and 6-positions will be crucial for establishing structure-activity relationships.[4][10] Furthermore, in vivo studies in relevant animal models will be necessary to assess the therapeutic potential and pharmacokinetic profile of this promising compound.

References

Discovery and history of 5-Nitro-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Nitro-6-(trifluoromethoxy)quinoline

Introduction

This compound is a halogenated nitroaromatic compound belonging to the quinoline family. Quinoline, a heterocyclic aromatic compound, serves as a foundational structure for a wide array of synthetic compounds with significant pharmacological and herbicidal activities.[1][2] The incorporation of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) into the quinoline scaffold can profoundly influence its physicochemical and biological properties. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the aromatic system and is a key feature in some hypoxia-activated prodrugs.[3] The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance metabolic stability and cell membrane permeability, making it a valuable substituent in drug design. This guide provides a comprehensive overview of the available technical information on this compound, including its properties, a plausible synthetic route, and potential applications.

Discovery and History

While the specific discovery and historical timeline of this compound (CAS No. 1133115-83-9) are not extensively documented in publicly available literature, its emergence can be understood within the broader context of the exploration of substituted quinolines in medicinal chemistry. The quinoline core itself was first isolated from coal tar in 1834.[4] The development of synthetic methods for quinolines, such as the Skraup synthesis in 1880, opened the door for the creation of a vast library of derivatives.[5][6]

The nitration of quinoline, a process known for over a century, typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[6][7] The strategic introduction of substituents to the quinoline ring has been a cornerstone of drug discovery, leading to the development of antimalarials like quinine and chloroquine, as well as various antibacterial and anticancer agents.[2][4][8] The trifluoromethoxy group gained prominence in medicinal chemistry in the latter half of the 20th century due to its unique electronic and lipophilic properties that can enhance drug efficacy and metabolic stability. It is therefore likely that this compound was synthesized as part of a systematic exploration of novel substituted quinolines for potential therapeutic applications.

Synthesis of this compound

A plausible and efficient synthetic route to this compound would likely involve a multi-step process starting from a commercially available substituted aniline. A common and versatile method for quinoline synthesis is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5][6]

Proposed Synthetic Pathway: Skraup Synthesis

The synthesis of this compound can be envisioned to start from 2-amino-4-(trifluoromethoxy)nitrobenzene. This starting material would then undergo a cyclization reaction with glycerol in the presence of sulfuric acid and an oxidizing agent, such as arsenic pentoxide or nitrobenzene itself, to form the quinoline ring system.

Synthesis_Workflow A 2-Amino-4-(trifluoromethoxy)nitrobenzene D Cyclization and Dehydration A->D Reacts with B Glycerol, H2SO4 B->D C Oxidizing Agent (e.g., As2O5) E Oxidation C->E Enables D->E Intermediate F This compound E->F Final Product Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR, VEGFR) PI3K PI3K/mTOR Pathway RTK->PI3K Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibits Proliferation Cell Proliferation PI3K->Proliferation Promotes Quinoline Quinoline Derivative (e.g., this compound) Quinoline->RTK Inhibits Quinoline->PI3K Inhibits

References

An In-depth Technical Guide to the Solubility and Stability of 5-Nitro-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies required to characterize the aqueous and organic solubility, as well as the chemical stability, of 5-Nitro-6-(trifluoromethoxy)quinoline. As a novel heterocyclic compound with potential applications in pharmaceutical research and development, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This document outlines detailed, field-proven protocols for kinetic and thermodynamic solubility assessment, alongside a systematic approach to stability evaluation through forced degradation studies as mandated by international regulatory standards. The causality behind experimental choices is elucidated, and self-validating systems are described to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: Physicochemical Landscape of a Substituted Quinoline

This compound is a quinoline derivative featuring two key functional groups that significantly influence its chemical behavior: a nitro group at the 5-position and a trifluoromethoxy group at the 6-position. The quinoline core itself is a bicyclic aromatic heterocycle, generally conferring a degree of hydrophobicity. The electron-withdrawing nature of the nitro group is expected to decrease the basicity of the quinoline nitrogen and may impact its metabolic stability. The trifluoromethoxy group is a potent electron-withdrawing substituent known to enhance metabolic stability and membrane permeability of drug candidates.

A comprehensive understanding of the solubility and stability of this molecule is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. Poor aqueous solubility can be a major impediment to oral bioavailability, while chemical instability can compromise drug efficacy and safety. This guide provides the experimental framework to de-risk these liabilities early in the development process.

Solubility Assessment: From High-Throughput Screening to Definitive Measurement

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Predicted Solubility Profile

Based on the structural motifs of this compound, a preliminary solubility profile can be inferred. The presence of the aromatic quinoline core and the trifluoromethoxy group suggests that the compound will likely exhibit low aqueous solubility. The nitro group further contributes to this property. Conversely, it is anticipated to have moderate to good solubility in polar aprotic organic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Very LowThe molecule is predominantly hydrophobic. The quinoline nitrogen offers a site for protonation, which may slightly enhance solubility in acidic media.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are effective at solvating a wide range of organic molecules, including those with aromatic and polar functional groups.
Polar Protic Ethanol, MethanolModerateThe compound is expected to be more soluble in alcohols than in water, but its hydrophobicity will likely limit high solubility.
Non-Polar Dichloromethane, ChloroformModerate to LowThe aromatic nature of the quinoline ring suggests some solubility in chlorinated solvents.
Experimental Determination of Solubility

Kinetic solubility is a high-throughput screening method used in early drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[1][2][3] This method provides a rapid, albeit less precise, measure of solubility that is useful for ranking compounds.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature (approximately 25°C) for 2 hours to allow for precipitation to occur.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant after centrifugation using a validated HPLC-UV method (see Section 4). The solubility is reported as the measured concentration.

Figure 1: Workflow for the Kinetic Solubility Assay.

Thermodynamic solubility, also known as equilibrium solubility, is the "true" solubility of a compound and is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period.[4][5][6][7] This is a more time-consuming but accurate method, crucial for lead optimization and formulation development. The shake-flask method is the most widely accepted technique for this determination.[1][5][8]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid) in a sealed glass vial. A visual excess of solid should be present.

  • Equilibration: Agitate the vials on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV method (see Section 4) against a standard curve.

Figure 2: Workflow for the Thermodynamic Solubility Assay.

Stability Assessment: Unveiling Degradation Pathways

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance changes over time under the influence of various environmental factors. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method. These studies are guided by the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[9][10][11][12][13]

Predicted Stability Profile

The stability of this compound will be influenced by its functional groups. The quinoline ring is generally stable, but the nitro group can be susceptible to reduction. The trifluoromethoxy group is known for its high stability. Degradation is most likely to occur under harsh acidic or basic conditions, or upon exposure to strong oxidizing agents or UV light.

Table 2: Predicted Stability of this compound under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 M HCl) Likely StableGenerally, quinolines are stable in acidic conditions. Protonation of the ring nitrogen is expected.
Basic (e.g., 0.1 M NaOH) Potentially LabileThe electron-withdrawing nitro group may activate the quinoline ring towards nucleophilic attack under strong basic conditions.
Oxidative (e.g., 3% H₂O₂) Potentially LabileThe quinoline ring system can be susceptible to oxidation.
Thermal (e.g., 80°C) Likely StableThe aromatic nature of the compound suggests good thermal stability under dry conditions.
Photolytic (ICH Q1B) Potentially LabileQuinoline derivatives are known to be photosensitive and can undergo photodegradation upon exposure to light.[9][10][11][14][15]
Experimental Protocol: Forced Degradation Study

The following protocol outlines the conditions for a forced degradation study as per ICH guidelines.[4][12]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][11] A control sample should be wrapped in aluminum foil.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize the acidic and basic samples, and analyze all samples using a stability-indicating HPLC-UV method (see Section 4).

Figure 3: General Workflow for a Forced Degradation Study.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust and validated analytical method is essential for the accurate quantification of this compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable and widely used technique for this purpose.[16][17]

Experimental Protocol: HPLC-UV Method

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient from low to high organic modifier (acetonitrile) will be necessary to elute the parent compound and any potential degradation products with varying polarities. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., 254 nm or the λmax) should be selected. A DAD is advantageous for monitoring peak purity and identifying the spectra of unknown degradation products.[18]

  • Injection Volume: 10 µL

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Data Interpretation and Reporting

All quantitative data should be summarized in clear and concise tables. For solubility studies, the results should be reported in µg/mL and µM. For stability studies, the percentage of the parent compound remaining and the formation of any degradation products should be reported over time. The peak purity of the parent compound should be assessed to ensure that co-eluting degradation products are not interfering with its quantification.

Conclusion

The experimental protocols and theoretical considerations outlined in this technical guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. By systematically applying these methodologies, researchers and drug development professionals can generate the critical data necessary to make informed decisions regarding the progression of this compound as a potential drug candidate. A thorough understanding of its physicochemical properties is the foundation upon which successful formulation development and, ultimately, clinical success are built.

References

Methodological & Application

Application Notes and Protocols for the Antimicrobial Screening of 5-Nitro-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

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Authored by: Gemini, Senior Application Scientist

Publication Date: December 31, 2025

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This document provides a comprehensive guide for the initial antimicrobial screening of 5-Nitro-6-(trifluoromethoxy)quinoline, a novel heterocyclic compound. The rationale for investigating this molecule is rooted in the known antimicrobial activities of its constituent chemical motifs: the quinoline core, the nitro group, and the trifluoromethoxy substituent. This guide offers detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against a panel of clinically relevant microorganisms. Furthermore, it provides insights into the potential mechanisms of action and outlines a logical workflow for data analysis and interpretation, designed to provide a robust preliminary assessment of the compound's antimicrobial potential for researchers, scientists, and drug development professionals.

Introduction and Rationale

The emergence of multidrug-resistant pathogens poses a significant threat to global public health. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly concerning due to their ability to "escape" the effects of many commonly used antibiotics.[1][2] This has created a critical need for the development of new antimicrobials with novel mechanisms of action.

The compound this compound has been identified as a candidate for antimicrobial screening based on a structure-activity relationship analysis of its core components:

  • Quinoline Core: Quinoline and its derivatives have a long history in medicinal chemistry and are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiprotozoal properties.[3][4][5][6]

  • Nitroaromatic Group: The nitro group is a key feature of several clinically used antimicrobial agents.[7] Its biological activity is often mediated through bioreduction to reactive nitroso and hydroxylamine intermediates that can induce cellular damage.[8][9] Nitroaromatic compounds can generate reactive oxygen species, leading to oxidative stress in microbial cells.[10]

  • Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group can significantly enhance the lipophilicity and metabolic stability of a molecule.[11] Studies have shown that compounds containing a trifluoromethoxy group can exhibit potent antimicrobial activity.[12][13]

The combination of these three moieties in a single molecule suggests that this compound may possess potent antimicrobial properties, potentially acting through a multi-faceted mechanism of action.

Materials and Reagents

Equipment
  • Biosafety cabinet (Class II)

  • Incubator (35 ± 2°C)

  • Microplate reader (600 nm)

  • Autoclave

  • Vortex mixer

  • Micropipettes (multi-channel and single-channel)

  • Analytical balance

  • pH meter

Consumables
  • Sterile 96-well, flat-bottom microtiter plates

  • Sterile pipette tips

  • Sterile reagent reservoirs

  • Sterile conical tubes (15 mL and 50 mL)

  • Petri dishes

Reagents
  • This compound (synthesis may be required, as commercial availability is limited)[14]

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB)

  • Sabouraud Dextrose Broth (SDB)

  • Sabouraud Dextrose Agar (SDA)

  • Phosphate-buffered saline (PBS, sterile)

  • 0.5 McFarland turbidity standard

  • Resazurin sodium salt

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin, Amphotericin B)

  • Microbial strains (see section 3.2)

Experimental Protocols

Preparation of Test Compound

The solubility of this compound should be determined empirically. Due to its likely hydrophobic nature, DMSO is recommended as the initial solvent.

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 1 mL of 100% DMSO to prepare a 10 mg/mL stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Prepare fresh on the day of the experiment. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.

Selection and Preparation of Microbial Strains

A representative panel of microorganisms should be selected to assess the spectrum of activity. It is recommended to include Gram-positive and Gram-negative bacteria, as well as a fungal representative. The ESKAPE pathogens are a priority for testing.[15][16]

Recommended Strains:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae (e.g., ATCC 700603)

  • Fungal: Candida albicans (e.g., ATCC 90028)

Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

  • Transfer the colonies to a tube containing 5 mL of appropriate sterile broth (TSB for bacteria, SDB for yeast).

  • Incubate at 35 ± 2°C with agitation until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Dilute the standardized inoculum in the appropriate broth (CAMHB for bacteria, SDB for yeast) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[17][18][19] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20][21][22][23][24]

  • Plate Setup: Add 50 µL of sterile CAMHB (for bacteria) or SDB (for yeast) to wells 2-12 of a 96-well microtiter plate.[25]

  • Compound Addition: Add 100 µL of the prepared 2X starting concentration of the test compound to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down. Continue this serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Inoculation: Add 50 µL of the standardized microbial inoculum to wells 1-11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for yeast.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18] This can be assessed visually or by measuring the optical density at 600 nm. The addition of a growth indicator like resazurin can also aid in visualization.

Caption: Workflow for MIC Determination.

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[26][27][28] This test is a crucial follow-up to the MIC assay to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).[29]

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[30]

  • Plating: Aliquot 10 µL from each selected well and plate it onto a fresh MHA (for bacteria) or SDA (for yeast) plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours (or longer for slow-growing organisms).

  • Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[30]

Data Analysis and Interpretation

The results of the MIC and MBC/MFC assays should be recorded systematically. The ratio of MBC to MIC can provide insight into the nature of the antimicrobial activity.

  • Bactericidal/Fungicidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of cidal activity.[30]

  • Bacteriostatic/Fungistatic: An MBC/MIC ratio of > 4 suggests static activity.

Table 1: Representative Data Summary for this compound

Microbial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus29213242Bactericidal
E. coli259228324Bactericidal
P. aeruginosa2785316>64>4Bacteriostatic
C. albicans90028482Fungicidal

Disclaimer: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Potential Mechanism of Action

The chemical structure of this compound suggests several potential mechanisms of antimicrobial action. The nitroaromatic group is a key feature, and its mechanism often involves reductive activation by microbial nitroreductases.[9]

This process can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine species, which can covalently modify and damage a wide range of cellular macromolecules, including DNA, proteins, and lipids.[7] The reduction of the nitro group can also lead to the generation of reactive oxygen species (ROS), such as superoxide anions, which induce oxidative stress and contribute to cell death.[8][10]

The quinoline core itself can contribute to antimicrobial activity, with some quinoline derivatives known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][31]

G cluster_cell Microbial Cell Compound This compound (Prodrug) Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Reduction ReactiveIntermediates Reactive Nitroso & Hydroxylamine Species Nitroreductase->ReactiveIntermediates ROS Reactive Oxygen Species (ROS) Nitroreductase->ROS Macromolecules Cellular Macromolecules (DNA, Proteins, Lipids) ReactiveIntermediates->Macromolecules Covalent Adducts ROS->Macromolecules Oxidation OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Macromolecular Damage Macromolecules->Damage CellDeath Cell Death Damage->CellDeath OxidativeStress->CellDeath

Caption: Hypothetical Mechanism of Action.

Conclusion and Future Directions

This application note provides a foundational framework for the initial antimicrobial evaluation of this compound. The detailed protocols for MIC and MBC determination will enable researchers to generate robust and reproducible data. Positive results from this initial screening would warrant further investigation, including:

  • Screening against a broader panel of clinical isolates, including multidrug-resistant strains.

  • Time-kill kinetic studies to further characterize the cidal or static nature of the compound.

  • Cytotoxicity testing against mammalian cell lines to assess the therapeutic index.

  • In-depth mechanistic studies to elucidate the precise molecular targets.

The unique combination of a quinoline scaffold, a nitro group, and a trifluoromethoxy substituent makes this compound a compelling candidate for further research in the quest for novel antimicrobial agents.

References

Topic: In Vitro Evaluation of the Anticancer Activity of 5-Nitro-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives represent a "privileged" scaffold in medicinal chemistry, with numerous compounds demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds can exert their activity through various mechanisms, such as inhibiting topoisomerases, modulating protein kinases, arresting the cell cycle, and inducing apoptosis.[2][3] This application note provides a comprehensive, field-proven guide for the in vitro characterization of a novel quinoline derivative, 5-Nitro-6-(trifluoromethoxy)quinoline. We present a structured workflow, from initial cytotoxicity screening to in-depth mechanistic studies, designed to rigorously assess its potential as an anticancer agent. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating Quinoline Derivatives

The quinoline nucleus is a versatile heterocyclic scaffold found in both natural products and synthetic pharmaceuticals.[2] Its derivatives, such as the approved drugs Anlotinib and Bosutinib, are already in clinical use for treating various cancers, highlighting the therapeutic potential of this chemical class.[1] The introduction of specific substituents, such as a nitro group (a known pharmacophore in some anticancer agents) and a trifluoromethoxy group (which can enhance metabolic stability and cell permeability), onto the quinoline core suggests that this compound may possess unique and potent anticancer properties. This guide outlines a logical, multi-stage experimental plan to systematically evaluate this hypothesis.

Experimental Evaluation Workflow

A robust in vitro evaluation follows a tiered approach. We begin with broad screening to assess general cytotoxicity and then proceed to more focused assays to understand the specific cellular and molecular mechanisms of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mode of Action cluster_2 Phase 3: Functional & Mechanistic Studies A Select Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) B Cell Viability Assay (MTT/MTS) Determine IC50 Value A->B C Apoptosis Assay (Annexin V/PI Staining) B->C If IC50 is potent E Cell Cycle Analysis (Propidium Iodide Staining) B->E D Caspase Activity Assay (Caspase-3/7) C->D F Cell Migration Assay (Wound Healing/Scratch Assay) C->F If apoptosis is induced G Signaling Pathway Analysis (Western Blot for PI3K/Akt, MAPK/ERK) F->G

Caption: A tiered workflow for evaluating the anticancer potential of a novel compound.

Part 1: Foundational Cytotoxicity Assessment

The first step is to determine if this compound exhibits cytotoxic effects against cancer cells and to quantify its potency.

Cell Viability and Proliferation Assay (MTT Protocol)

Scientific Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[4][5]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.[6]

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound dilutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used for the compound) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe effects on proliferation.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation Example:

Cell LineCompoundIC50 (µM) after 48h
MCF-7 (Breast)This compoundHypothetical Value
A549 (Lung)This compoundHypothetical Value
HCT-116 (Colon)This compoundHypothetical Value
Doxorubicin (Control)Doxorubicin (Positive Control)Known Value

Part 2: Elucidating the Mode of Cell Death

If the compound shows potent cytotoxicity, the next critical step is to determine whether it induces apoptosis (programmed cell death), a preferred mechanism for anticancer drugs.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Scientific Rationale: A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[7][8][9] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[7] This dual staining allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[8][10]

G cell_states Cell Population Distinguishing Features Staining Profile viable Viable Cell Intact Membrane PS on Inner Leaflet Annexin V- / PI- early_apoptosis Early Apoptotic Intact Membrane PS on Outer Leaflet Annexin V+ / PI- late_apoptosis Late Apoptotic / Necrotic Compromised Membrane PS on Outer Leaflet Annexin V+ / PI+

Caption: Quadrant analysis principle for Annexin V/PI flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5-10 µL of Propidium Iodide solution.[10][11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]

Caspase-3/7 Activity Assay

Scientific Rationale: Caspases are a family of proteases that are critical executioners of apoptosis.[12] Caspase-3 is a key effector caspase that, once activated, cleaves numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[13] An assay measuring the activity of Caspase-3 (and the closely related Caspase-7) provides direct biochemical evidence of apoptosis induction.[14] These assays typically use a peptide substrate (e.g., DEVD) linked to a fluorophore or chromophore, which is released upon cleavage by active caspase-3/7.[13][14]

Protocol:

  • Cell Lysis: Treat cells as described in the apoptosis assay. After treatment, harvest and lyse the cells using a supplied lysis buffer on ice.[13]

  • Assay Reaction: In a 96-well plate, add cell lysate to wells.

  • Substrate Addition: Add the Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well to start the reaction.[12][14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15]

  • Measurement: Read the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a plate reader.[14][15]

  • Data Analysis: Quantify the increase in caspase activity relative to the vehicle control.

Part 3: Effects on Cell Proliferation and Migration

Beyond inducing cell death, potent anticancer agents can also inhibit the processes that drive tumor growth and spread, such as cell cycle progression and migration.

Cell Cycle Analysis

Scientific Rationale: Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle.[16] Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of DNA content in each cell.[17] This data can be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing if the compound causes cell cycle arrest at a specific checkpoint.[17][18]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compound at IC50 concentration for 24 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). The RNase is crucial to prevent staining of double-stranded RNA.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Use modeling software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation Example:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65%20%15%
Compound (IC50)HypotheticalHypotheticalHypothetical
Wound Healing (Scratch) Assay

Scientific Rationale: The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[19][20] By creating a "scratch" in a confluent cell monolayer, one can monitor the ability of the cells to migrate and close the gap.[19][21] This assay provides insights into the compound's potential to inhibit cancer cell motility, a key process in tumor invasion and metastasis.

Protocol:

  • Create Monolayer: Seed cells in a 6-well plate and grow until they form a fully confluent monolayer.

  • Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[21][22]

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells.[22] Replace the medium with fresh medium containing a sub-lethal concentration of the compound (e.g., IC50/4) to minimize confounding effects from cytotoxicity.

  • Imaging: Place the plate on a microscope stage with an incubator. Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Analysis: Measure the area of the cell-free gap at each time point using imaging software (e.g., ImageJ). Calculate the percentage of wound closure over time for treated versus control cells.

Part 4: Probing the Molecular Mechanism of Action

Identifying the molecular pathways modulated by the compound is crucial for understanding its mechanism and for future drug development. The PI3K/Akt and MAPK/ERK pathways are two central signaling cascades frequently dysregulated in cancer that control cell proliferation, survival, and growth.[23][24][25]

Scientific Rationale: Western blotting can be used to assess the phosphorylation status (and thus activity) of key proteins within these pathways. A decrease in the phosphorylation of proteins like Akt, mTOR, or ERK following treatment would suggest that the compound inhibits these pro-survival pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that promotes cell growth and survival.[26][27] Its over-activation is a common event in many cancers, making it a prime therapeutic target.[23][28]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT p-Akt mTOR mTOR AKT->mTOR p-mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Compound This compound Compound->PI3K Compound->AKT

Caption: The PI3K/Akt/mTOR pathway, a potential target for the compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial chain of proteins that communicates signals from surface receptors to the cell nucleus to regulate processes like proliferation and differentiation.[29] Its dysregulation is also frequently observed in various cancers.[30]

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p-MEK ERK ERK MEK->ERK p-ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Compound This compound Compound->RAF Compound->MEK

Caption: The MAPK/ERK pathway, a potential target for the compound.

Protocol (General Western Blot):

  • Protein Extraction: Treat cells with the compound for a shorter duration (e.g., 1-6 hours) to capture changes in signaling. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Conclusion

This application note provides a systematic and comprehensive framework for the in vitro evaluation of this compound. By following this tiered approach—from determining cytotoxic potency to elucidating the mode of cell death and probing underlying molecular mechanisms—researchers can generate a robust data package to assess the compound's potential as a novel anticancer therapeutic. Each protocol is grounded in established scientific principles and designed to yield reliable, interpretable, and high-quality data essential for advancing drug discovery programs.

References

Purification methods for 5-Nitro-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 5-Nitro-6-(trifluoromethoxy)quinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer to antimalarial.[1] The strategic functionalization of the quinoline ring allows for the fine-tuning of a compound's physicochemical and biological properties. This compound is a compound of significant interest, incorporating two powerful modulating groups: the electron-withdrawing nitro group and the metabolically stable, lipophilic trifluoromethoxy group. The precise placement of these substituents can profoundly influence target binding affinity and pharmacokinetic profiles.

Physicochemical Profile and Impurity Analysis

A successful purification strategy begins with understanding the target molecule's properties and the likely impurities accompanying it from synthesis.

Predicted Physicochemical Properties: The structure of this compound—a hydrophobic quinoline core modified with a polar nitro group and a highly lipophilic trifluoromethoxy group—suggests it is a moderately polar compound with low aqueous solubility.[2][3] Its solubility is predicted to be higher in common organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighEffective at solvating a wide range of organic molecules.[2]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe aromatic, non-polar nature of the quinoline ring suggests good solubility.[2]
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateSuitable for dissolving moderately polar compounds.
Esters Ethyl Acetate (EtOAc)ModerateA common solvent for extraction and chromatography of moderately polar compounds.[4]
Alcohols Ethanol, MethanolLow to ModerateThe compound's hydrophobicity may limit high solubility despite the polarity of alcohols.[2]
Non-Polar Hexane, HeptaneVery LowThe nitro group makes the molecule too polar to dissolve well in aliphatic hydrocarbons.
Aqueous Water, PBS (pH 7.4)Very LowThe molecule is predominantly hydrophobic.[2][3]

Common Process-Related Impurities: The most common synthetic route to this compound would likely involve the nitration of 6-(trifluoromethoxy)quinoline. This reaction can generate several impurities that must be removed.[5]

  • Positional Isomers: The primary impurities are often other nitro-isomers, such as 8-Nitro-6-(trifluoromethoxy)quinoline. The directing effects of the trifluoromethoxy group and the quinoline nitrogen can lead to a mixture of products.[5][6]

  • Unreacted Starting Material: Residual 6-(trifluoromethoxy)quinoline, which is significantly less polar than the nitrated product.

  • Dinitro Species: Over-nitration can lead to the formation of dinitro-isomers, which would be more polar than the target compound.[5]

Purification Method Selection Workflow

Choosing the right purification technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

G cluster_small_scale For Small Scale (<1 g) or High Purity Needs start Crude Product (>1 g) recrystallization Recrystallization start->recrystallization Initial Bulk Purification check_purity1 Purity > 98%? recrystallization->check_purity1 column_chrom Column Chromatography check_purity1->column_chrom No final_product High-Purity Product check_purity1->final_product Yes check_purity2 Purity > 99.5%? column_chrom->check_purity2 prep_hplc Preparative HPLC check_purity2->prep_hplc No (Difficult Isomers) check_purity2->final_product Yes prep_hplc->final_product start_small Crude Product (<1 g) start_small->column_chrom

Caption: Decision tree for purification method selection.

Protocol 1: Purification by Recrystallization

Recrystallization is a cost-effective technique for removing small amounts of impurities from a solid sample, making it ideal for an initial purification step on a larger scale. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Causality: A suitable solvent will dissolve the crude product completely at an elevated temperature but will become a poor solvent for the target compound upon cooling, causing it to crystallize out while the impurities remain in the solution (or vice-versa).[7]

Step-by-Step Protocol:

  • Solvent Screening: In parallel test tubes, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good solvent will show low solubility at room temperature but high solubility upon heating.[7] Ethanol or a mixture like ethanol/water is often a good starting point for moderately polar compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[7]

  • Decolorization (Optional): If the solution is highly colored from persistent impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the solution does not cool and crystallize prematurely.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

  • Induce Crystallization (If Necessary): If no crystals form, try scratching the inner surface of the flask with a glass rod or adding a tiny seed crystal of the pure product to induce nucleation.[7]

  • Ice Bath Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is the most versatile and widely used method for purifying organic compounds, especially for separating mixtures with components of different polarities.[8][9]

Causality: The technique relies on the differential partitioning of components between a stationary phase (typically polar silica gel) and a liquid mobile phase (the eluent). Less polar compounds have weaker interactions with the silica gel and travel down the column faster, while more polar compounds interact more strongly and elute later.[8] This allows for the separation of the moderately polar this compound from less polar starting materials and more polar byproducts.

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis tlc 1. TLC Analysis (Determine Eluent) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Concentrated Solution) pack->load elute 4. Elute with Solvent (Gravity or Flash) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap pure_product Pure Product evap->pure_product

Caption: Standard workflow for column chromatography purification.

Step-by-Step Protocol:

  • Eluent Selection via TLC: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. Spot the crude mixture on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal system will show good separation between the target compound (Rf value of ~0.3) and its impurities.[9]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, continuously tapping the column to dislodge air bubbles. Drain the excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (like DCM or the eluent mixture).

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin elution. For flash chromatography, apply positive pressure using compressed air or a pump. For gravity chromatography, allow the solvent to flow through via gravity.[9]

  • Gradient Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities first. Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:EtOAc) to elute the target compound. This gradient approach provides better resolution and more efficient separation.[9]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes.

  • Analysis and Pooling: Analyze the collected fractions using TLC to identify which ones contain the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Preparative HPLC

For achieving the highest possible purity (>99.5%), especially for removing closely related isomers or for final compound batches intended for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][11]

Causality: Prep HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.[12] In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). Non-polar compounds are retained longer, providing a different selectivity mechanism compared to normal-phase column chromatography, which can be highly effective for separating challenging isomeric impurities.

ParameterRecrystallizationColumn ChromatographyPreparative HPLC
Typical Scale 500 mg - 100 g10 mg - 20 g1 mg - 5 g
Achievable Purity 95-99%98-99.5%>99.5%
Resolution Low (removes bulk impurities)Moderate to HighVery High (isomer separation)
Cost Low (solvents, glassware)Moderate (silica, solvents)High (instrument, columns, solvents)
Speed Moderate to SlowSlowFast (automated systems)

Step-by-Step Protocol:

  • Method Development: First, develop a separation method on an analytical HPLC system.

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: Screen different gradients of water and acetonitrile (or methanol), often with a small amount of acidifier like formic acid (0.1%) to ensure sharp peaks.

    • Detection: Use a UV detector set to a wavelength where the compound absorbs strongly (e.g., determined by UV-Vis spectroscopy, likely around 220-320 nm for a nitroaromatic system[6]).

  • Scaling Up: Transfer the optimized analytical method to the preparative system. Adjust the flow rate and gradient time proportionally to the larger column dimensions.[12]

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent like DMSO or DMF. Filter the solution through a 0.2 µm syringe filter to remove any particulates that could damage the column.[7]

  • Injection and Fraction Collection: Inject the sample onto the preparative column. Use an automated fraction collector triggered by the UV signal to collect the peak corresponding to the pure product.[13]

  • Post-Run Processing:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

    • If the remaining aqueous solution is significant, freeze-dry (lyophilize) the sample to obtain the final, highly pure solid product.

  • Purity Verification: Analyze a small portion of the final product by analytical HPLC to confirm its purity.

Conclusion

The purification of this compound is a critical step in its journey from a synthetic intermediate to a valuable tool in drug discovery. The choice of methodology—recrystallization for bulk initial cleanup, column chromatography for routine high-throughput purification, or preparative HPLC for achieving ultimate purity—must be tailored to the specific experimental needs. By understanding the physicochemical properties of the target molecule and its likely impurities, researchers can rationally design and execute a purification strategy that is both efficient and effective, ensuring the integrity of subsequent biological and pharmacological studies.

References

Application Notes and Protocols for High-Throughput Screening with 5-Nitro-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of 5-Nitro-6-(trifluoromethoxy)quinoline, a novel heterocyclic compound, in high-throughput screening (HTS) campaigns for drug discovery. Quinoline derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, details the scientific rationale, experimental protocols, and data analysis workflows for evaluating the bioactivity of this compound. We present two detailed protocols: a biochemical fluorescence polarization assay for kinase inhibition and a cell-based luminescence assay for cytotoxicity, providing a robust framework for primary screening and hit identification.

Introduction to this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3][4] The subject of this guide, this compound, combines this established heterocyclic system with two key functional groups: a nitro group and a trifluoromethoxy group. The nitro group is a known pharmacophore in various bioactive molecules and can be involved in crucial interactions with biological targets.[1] The trifluoromethoxy group is often used to enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability. The unique electronic properties of these substituents suggest that this compound is a promising candidate for screening against a wide array of biological targets.

High-throughput screening (HTS) is an essential process in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[5][6][7] This document outlines the strategic application of HTS methodologies to characterize the bioactivity of this compound.

Physicochemical Properties and Handling

Proper handling and storage are critical for ensuring the integrity of the compound throughout the screening process.

PropertyValueSource/Note
IUPAC Name This compound---
CAS Number 1133115-83-9[8]
Molecular Formula C10H5F3N2O3[8]
Molecular Weight 258.16 g/mol [8]
Solubility Soluble in DMSO; sparingly soluble in aqueous buffers.Standard practice for HTS compounds.
Storage Store at -20°C, desiccated, and protected from light.Standard practice for HTS compounds.

Stock Solution Preparation: For HTS applications, prepare a 10 mM stock solution in 100% DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles.

Application Protocol 1: Biochemical Screening for Kinase Inhibition

Rationale: Many quinoline derivatives have been identified as potent inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[4] This protocol describes a fluorescence polarization (FP) assay, a robust and homogeneous method ideal for HTS, to screen for potential inhibitory activity against a representative kinase.[9][10]

Assay Principle

The FP assay measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein (kinase). When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the kinase, its tumbling is restricted, leading to a high polarization signal. A compound that inhibits the tracer-kinase interaction will displace the tracer, causing a decrease in polarization.

Experimental Workflow: Kinase Inhibition FP Assay

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Kinase, and FP Tracer add_kinase Add Kinase Solution (10 µL) prep_reagents->add_kinase add_tracer Add FP Tracer Solution (10 µL) prep_reagents->add_tracer prep_compound Prepare Serial Dilution of This compound dispense_compound Dispense Compound (50 nL) prep_compound->dispense_compound dispense_compound->add_kinase incubate1 Incubate (15 min, RT) add_kinase->incubate1 incubate1->add_tracer incubate2 Incubate (60 min, RT, Protected from Light) add_tracer->incubate2 read_plate Read Fluorescence Polarization on Microplate Reader incubate2->read_plate analyze_data Calculate % Inhibition and Generate Dose-Response Curve read_plate->analyze_data

Caption: Workflow for the kinase inhibition FP assay.

Step-by-Step Protocol

This protocol is designed for a 384-well, low-volume black microplate.

  • Compound Plating:

    • Create a serial dilution series of this compound in DMSO, typically starting from a 1 mM concentration.

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of the compound dilutions and controls (DMSO for 0% inhibition, potent inhibitor for 100% inhibition) into the assay plate.

  • Kinase Addition:

    • Prepare the kinase solution in assay buffer to a 2X final concentration.

    • Dispense 10 µL of the kinase solution into each well of the assay plate.

    • Briefly centrifuge the plate (1 min at 1000 rpm).

  • First Incubation:

    • Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.

  • Tracer Addition:

    • Prepare the fluorescent tracer solution in assay buffer to a 2X final concentration.

    • Dispense 10 µL of the tracer solution into each well. The final reaction volume is 20 µL.

    • Briefly centrifuge the plate (1 min at 1000 rpm).

  • Second Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Detection:

    • Read the plate on a microplate reader equipped for fluorescence polarization.

Data Analysis and Expected Results

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

Where:

  • mP_sample is the millipolarization value of the test well.

  • mP_min is the average mP of the 100% inhibition control.

  • mP_max is the average mP of the 0% inhibition (DMSO) control.

Plotting the % inhibition against the logarithm of the compound concentration allows for the determination of the IC50 value via a four-parameter logistic fit.

Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.1
3.775.4
1.252.3
0.428.6
0.110.1
0.052.5

Application Protocol 2: Cell-Based Screening for Cytotoxicity

Rationale: Evaluating the effect of a compound on cell viability is a cornerstone of drug discovery, particularly in oncology.[1] Cell-based assays provide biologically relevant data within the context of a living system.[11][12] This protocol uses a luminescence-based assay that quantifies ATP levels as an indicator of metabolically active, viable cells. A decrease in luminescence indicates a cytotoxic or cytostatic effect.[13]

Assay Principle

The assay utilizes a thermostable luciferase that, in the presence of ATP and luciferin, produces a stable "glow-style" luminescent signal that is proportional to the amount of ATP present.[14][15] Since ATP is a key indicator of metabolically active cells, the signal strength correlates directly with the number of viable cells in culture.

Experimental Workflow: Cell Viability Luminescence Assay

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis prep_cells Culture and Harvest Cancer Cell Line seed_cells Seed Cells into Plate (25 µL) prep_cells->seed_cells prep_compound Prepare Serial Dilution of This compound treat_cells Add Compound (100 nL) prep_compound->treat_cells incubate1 Incubate (24h) seed_cells->incubate1 incubate1->treat_cells incubate2 Incubate (72h) treat_cells->incubate2 add_reagent Add Luminescence Reagent (25 µL) incubate2->add_reagent incubate3 Incubate (10 min, RT) add_reagent->incubate3 read_plate Read Luminescence on Microplate Reader incubate3->read_plate analyze_data Calculate % Viability and Generate IC50 Curve read_plate->analyze_data

Caption: Workflow for the cell-based viability assay.

Step-by-Step Protocol

This protocol is designed for a 384-well, white, solid-bottom tissue culture-treated plate.

  • Cell Seeding:

    • Harvest cells (e.g., HeLa, HT29) during their exponential growth phase.

    • Resuspend cells in culture medium to a predetermined optimal seeding density.

    • Dispense 25 µL of the cell suspension into each well.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in DMSO.

    • Transfer 100 nL of the compound dilutions and controls (DMSO for 100% viability, a known cytotoxic agent for 0% viability) to the cell plate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Equilibrate the plate and the luminescence reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Detection:

    • Read the luminescence on a microplate reader.

Data Analysis and Expected Results

The percentage of cell viability is calculated as follows:

% Viability = 100 * [(RLU_sample - RLU_min) / (RLU_max - RLU_min)]

Where:

  • RLU_sample is the Relative Light Units of the test well.

  • RLU_min is the average RLU of the 0% viability control.

  • RLU_max is the average RLU of the 100% viability (DMSO) control.

The IC50 value, representing the concentration at which 50% of cell viability is inhibited, is determined by plotting % viability against the log of the compound concentration.

Concentration (µM)% Viability
1003.2
33.35.1
11.112.8
3.730.5
1.248.9
0.475.6
0.196.3
0.0599.1

Hit Validation and Progression

A compound identified as a "hit" in a primary screen requires further validation to confirm its activity and rule out artifacts.

primary_screen Primary HTS hit_confirmation Hit Confirmation (Re-test from stock) primary_screen->hit_confirmation dose_response Dose-Response (IC50 Determination) hit_confirmation->dose_response counter_screen Counter-Screen (Assay Artifacts) dose_response->counter_screen secondary_assay Secondary Assays (Orthogonal Methods) counter_screen->secondary_assay Confirmed Active Inactive Inactive lead_opt Lead Optimization secondary_assay->lead_opt

Caption: Logic diagram for hit validation and progression.

Key Steps:

  • Hit Confirmation: Re-testing of the initial hit from a freshly prepared sample to ensure the activity is reproducible.

  • Dose-Response Analysis: Performing a full concentration curve to determine potency (IC50/EC50) and efficacy.

  • Counter-Screening: Using assays to identify compounds that interfere with the detection technology (e.g., auto-fluorescence, luciferase inhibition).

  • Orthogonal Assays: Validating the hit in a different assay format that measures the same biological endpoint but uses a different technology to ensure the observed activity is not an artifact of the primary assay.

References

Application Note: Quantitative Analysis of 5-Nitro-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precise Quantification

5-Nitro-6-(trifluoromethoxy)quinoline is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore found in a wide array of therapeutic agents, recognized for its diverse biological activities including antimalarial, anticancer, and antibacterial properties. The introduction of a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃) can significantly modulate the compound's physicochemical properties, metabolic stability, and biological activity, making it a molecule of interest in pharmaceutical research and development.

Accurate and reliable quantification of this compound is paramount for several stages of drug development, including:

  • Pharmacokinetic (PK) studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Quality Control (QC): To ensure the purity and potency of the active pharmaceutical ingredient (API) and finished drug products.

  • Impurity Profiling: To detect and quantify related substances and degradation products.

  • Process Chemistry: To monitor reaction completion and optimize synthesis yields.

This application note provides detailed, validated protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). A supplementary protocol for UV-Vis spectrophotometry is also included for rapid, high-concentration measurements. The methodologies are designed to be robust and are grounded in established analytical principles, with validation parameters guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Recommended Analytical Method: Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography is the premier technique for the analysis of non-volatile, polar organic molecules, making it exceptionally well-suited for a substituted quinoline like the target analyte.[3] This method offers high sensitivity, selectivity, and reproducibility.

Principle of the Method

The method employs reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. The nitro and trifluoromethoxy substituents increase the molecule's hydrophobicity, leading to good retention on a C18 column. The quinoline ring system contains a strong chromophore, allowing for sensitive detection by UV spectrophotometry.[4] The amount of UV light absorbed is directly proportional to the analyte concentration, enabling accurate quantification.[5]

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[6]

  • Column: Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and phosphoric acid (H₃PO₄) or formic acid for MS-compatibility.[7]

  • Standards: Certified reference standard of this compound.

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

2.2.3. Sample Preparation

  • For Drug Substance (API): Accurately weigh ~25 mg of the API, dissolve in the diluent in a 25 mL volumetric flask. Further dilute to a concentration within the calibration range (e.g., 50 µg/mL).

  • For Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder 10 tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer to a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 20 minutes to dissolve the active ingredient, then dilute to volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial, diluting further if necessary.[6]

2.2.4. Chromatographic Conditions

Parameter Condition Justification
Column C18, 4.6 x 150 mm, 5 µm Standard reverse-phase column providing good retention for hydrophobic molecules.
Mobile Phase Gradient elution with A: 0.1% H₃PO₄ in H₂O and B: ACN Gradient elution ensures sharp peaks and efficient separation from potential impurities. Phosphoric acid controls the pH to ensure consistent analyte ionization state.
Gradient Program 0-2 min: 40% B; 2-10 min: 40-90% B; 10-12 min: 90% B; 12-13 min: 90-40% B; 13-18 min: 40% B A robust gradient that allows for elution of the main peak and washout of more retained impurities.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Injection Volume 10 µL A standard volume that balances sensitivity and peak shape.

| Detection Wavelength | ~250 nm (Determine λmax by DAD scan) | Nitroaromatic compounds typically exhibit strong absorbance in the UV region.[8] A DAD should be used to determine the optimal wavelength for maximum sensitivity. |

2.2.5. Data Analysis and Quantification

  • Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.999.[6]

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard & Calibration Curve Prep HPLC_System HPLC Injection & Chromatographic Separation Standard_Prep->HPLC_System Sample_Prep Sample Weighing, Dissolution & Filtration Sample_Prep->HPLC_System Data_Acq UV Detection & Data Acquisition HPLC_System->Data_Acq Integration Peak Integration Data_Acq->Integration Calculation Concentration Calculation (from Calibration Curve) Integration->Calculation Final_Report Final Report Calculation->Final_Report

Caption: General experimental workflow for HPLC-UV analysis.

Method Validation (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, it must be validated.[1][9]

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity index > 0.995.To demonstrate that the method specifically measures the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.To verify a proportional relationship between concentration and detector response.
Range Typically 80% to 120% of the test concentration.The interval over which the method is precise, accurate, and linear.
Accuracy % Recovery of 98.0% - 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).To assess the closeness of the measured value to the true value.[6]
Precision (Repeatability & Intermediate)Relative Standard Deviation (RSD) ≤ 2.0%.To measure the method's consistency under the same (repeatability) and varied (intermediate) conditions.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., flow rate ±10%, column temp ±5°C).To demonstrate the method's reliability with minor variations in operating conditions.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that provides high selectivity and structural confirmation, making it ideal for identity confirmation and the analysis of potential volatile impurities. Its applicability depends on the thermal stability and volatility of the analyte.

Principle of the Method

The sample is vaporized and separated based on its boiling point and interactions with a capillary column.[10] After separation, the analyte enters a mass spectrometer, where it is ionized (typically by Electron Ionization - EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint for unequivocal identification.[11][12] For quantification, specific ions are monitored (Selected Ion Monitoring - SIM) to enhance sensitivity and selectivity.

Experimental Protocol: GC-MS

3.2.1. Instrumentation and Materials

  • GC-MS System: A Gas Chromatograph equipped with an autosampler and coupled to a Mass Spectrometer (e.g., a quadrupole detector).

  • Column: A low-to-mid polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[10]

  • Reagents: GC-grade solvents (e.g., Dichloromethane, Ethyl Acetate).

3.2.2. Chromatographic Conditions

Parameter Condition Justification
Inlet Temperature 280 °C Ensures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations) Splitless mode maximizes sensitivity, while split mode prevents detector saturation for concentrated samples.
Carrier Gas Helium at 1.0 mL/min (constant flow) Inert carrier gas standard for GC-MS.
Oven Program Initial: 100°C (hold 1 min), Ramp: 20°C/min to 300°C, Hold: 5 min A temperature program designed to achieve good separation and elute the analyte in a reasonable time.[10]
MS Transfer Line 290 °C Prevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °C Standard temperature for an EI source.
Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization technique that produces reproducible fragmentation patterns.

| Scan Mode | Full Scan (m/z 50-500) for identification; SIM for quantification. | Full scan is used to obtain the complete mass spectrum. SIM mode enhances sensitivity by monitoring only characteristic ions. |

3.2.3. Data Analysis

  • Identification: Compare the acquired mass spectrum of the peak with a reference spectrum or interpret the fragmentation pattern.

  • Quantification (SIM mode): Create a calibration curve by plotting the abundance of a selected quantifier ion versus concentration. A qualifier ion should also be monitored to confirm identity.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Data Processing Sample_Prep Sample Dissolution & Dilution GC_Separation GC Injection & Volatilization Sample_Prep->GC_Separation MS_Detection Ionization, Fragmentation & Mass Analysis GC_Separation->MS_Detection Spectrum_ID Mass Spectrum Identification MS_Detection->Spectrum_ID Quantification Quantification (SIM Mode) Spectrum_ID->Quantification Final_Report Final Report Quantification->Final_Report

Caption: General experimental workflow for GC-MS analysis.

Supplementary Method: UV-Vis Spectrophotometry

This method is suitable for a rapid estimation of the concentration of this compound in pure solutions, such as for a quick check of API concentration. It is not suitable for mixtures or samples containing UV-absorbing impurities due to its lack of specificity.

Experimental Protocol
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent Selection: Select a UV-transparent solvent in which the analyte is soluble (e.g., Methanol or Acetonitrile).

  • Determine λmax: Prepare a dilute solution (~10 µg/mL) of the analyte and scan across the UV range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at the predetermined λmax.

  • Quantification: Plot absorbance vs. concentration. According to the Beer-Lambert Law, this should yield a straight line. Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Method Comparison

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Selectivity HighVery HighLow
Sensitivity High (ng level)Very High (pg level)Moderate (µg level)
Application Primary quantitative method for QC, stability, and PK studies.Confirmatory analysis, impurity identification, analysis of volatile related substances.Rapid quantification of pure, high-concentration samples.
Sample Requirements Soluble in mobile phaseVolatile and thermally stableSoluble and free of interfering chromophores
Cost & Complexity ModerateHighLow

Conclusion

This application note details robust and reliable methods for the quantification of this compound. Reverse-Phase HPLC-UV stands out as the primary recommended method, offering an excellent balance of sensitivity, selectivity, and accessibility for routine quality control and research applications. The protocol provided, when fully validated according to ICH guidelines, will ensure data of the highest integrity. GC-MS serves as a superior confirmatory technique, providing unequivocal identification and the ability to analyze volatile impurities. Finally, UV-Vis spectrophotometry offers a simple, rapid, but non-specific alternative for the analysis of pure, concentrated samples. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Quinoline Nitration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for quinoline nitration. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your experimental outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during the synthesis of nitroquinolines.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of quinoline, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Symptom: After performing the reaction and work-up, you observe a low yield of the desired nitroquinoline product, or none at all.

Potential Causes & Solutions:

  • Incomplete Reaction: The nitration of quinoline requires vigorous conditions due to the deactivating effect of the protonated nitrogen atom in the acidic medium.[1][2]

    • Solution 1: Verify Nitrating Agent Strength: Ensure you are using a sufficiently strong nitrating mixture, typically a combination of concentrated or fuming nitric acid and concentrated sulfuric acid.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][4]

    • Solution 2: Optimize Reaction Temperature: While low temperatures are often used to control regioselectivity, the reaction may be too slow.[5] Cautiously increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). A common temperature range is 0-10°C, but some procedures report success at higher temperatures.[2][5]

    • Solution 3: Ensure Anhydrous Conditions: The presence of water can dilute the acid mixture and hinder the formation of the nitronium ion. Use anhydrous acids and ensure your glassware is thoroughly dried.

  • Product Loss During Work-up: The basic nature of the quinoline ring means the product will be protonated and soluble in the acidic aqueous phase.

    • Solution: After quenching the reaction with ice, carefully neutralize the solution. The addition of a base, such as sodium hydroxide or sodium bicarbonate solution, will deprotonate the nitroquinoline, causing it to precipitate out of the solution.[5]

Issue 2: Poor Regioselectivity & Formation of Multiple Isomers

Symptom: Your product mixture contains a nearly equal mixture of 5-nitroquinoline and 8-nitroquinoline, making separation difficult.

Underlying Principle: Electrophilic substitution on the quinoline ring preferentially occurs on the benzene ring, as it is more electron-rich than the pyridine ring.[6][7] In strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This further deactivates the pyridine ring and directs the incoming electrophile to the 5- and 8-positions of the benzene ring.[2][8] The reaction typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1][2]

G cluster_start Starting Material cluster_reagents Nitrating Mixture cluster_intermediate Reactive Species cluster_products Products Quinoline Quinoline Quinolinium Quinolinium Ion Quinoline->Quinolinium Protonation Reagents HNO₃ / H₂SO₄ Nitronium Nitronium Ion (NO₂⁺) Reagents->Nitronium Generation Product5 5-Nitroquinoline Quinolinium->Product5 Electrophilic Attack at C5 Product8 8-Nitroquinoline Quinolinium->Product8 Electrophilic Attack at C8

Strategies for Optimization:

  • Temperature Control: Maintaining a low reaction temperature (e.g., 0°C) can sometimes slightly favor one isomer over the other, although a mixture is almost always obtained.[2]

  • Alternative Nitrating Agents: For different regioselectivity, alternative strategies are necessary. For example, nitration can be directed to other positions by using protecting groups or by employing different reaction mechanisms.[9][10] Recent research has explored methods for meta-nitration through a dearomatization-rearomatization strategy.[11][12][13]

  • Separation Techniques: As the isomers have very similar properties, their separation can be challenging. Fractional crystallization of their salts (e.g., hydrochlorides) has been shown to be an effective method for separating 5- and 8-nitroquinoline.[14]

Issue 3: Charring or Tar Formation

Symptom: The reaction mixture turns dark and viscous, indicating decomposition of the starting material or product.

Potential Causes & Solutions:

  • Excessive Temperature: Nitration reactions are highly exothermic.[15] A runaway reaction can lead to a rapid increase in temperature, causing oxidative degradation of the organic material.

    • Solution 1: Controlled Addition: Add the nitrating agent slowly and in portions to the quinoline solution, ensuring the temperature is maintained within the desired range using an ice bath.

    • Solution 2: Adequate Cooling: Ensure efficient stirring and cooling throughout the reaction.

  • Overly Aggressive Reagents: Using fuming nitric acid and fuming sulfuric acid (oleum) significantly increases the reactivity and the risk of charring.

    • Solution: Unless required for a specific substrate, use concentrated acids instead of fuming ones.

Issue 4: Difficulty in Product Isolation and Purification

Symptom: After neutralization, the product is difficult to filter, or it forms an emulsion during solvent extraction.

Potential Causes & Solutions:

  • Fine Precipitate: The precipitated product may be very fine, making it difficult to collect by filtration.

    • Solution: Allow the precipitate to digest (stand for a period) in the mother liquor, which can lead to the formation of larger crystals. Gentle warming and slow cooling can also promote crystal growth.

  • Emulsion Formation: The presence of both aqueous and organic layers, along with potentially tarry byproducts, can lead to the formation of a stable emulsion during extraction.

    • Solution: Adding a saturated brine solution (NaCl solution) can help to break up the emulsion by increasing the ionic strength of the aqueous layer.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when performing a quinoline nitration?

A1: Nitration reactions pose significant safety hazards.[15]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[16][17][18]

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[15]

  • Toxic Fumes: Nitrogen oxides (NOx), which are toxic, can be evolved during the reaction.[17]

Mandatory Safety Measures:

  • Always work in a well-ventilated fume hood.[15]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[15][17]

  • Use an ice bath to control the reaction temperature.

  • Have an emergency plan and appropriate spill kits readily available.[15]

Q2: Why is a mixture of nitric and sulfuric acid used for nitration?

A2: Sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3][4] This is the active species that attacks the aromatic ring.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Nitronium Ion HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ H2SO4->HSO4 - H⁺ NO2_plus NO₂⁺ Protonated_HNO3->NO2_plus - H₂O H2O H₂O

Q3: Can I nitrate quinoline at other positions besides 5 and 8?

A3: Direct nitration under standard acidic conditions overwhelmingly favors the 5- and 8-positions.[1][2] To achieve nitration at other positions, more advanced synthetic strategies are required:

  • Protecting Groups: Introducing a bulky protecting group can block the 5- and 8-positions, directing the nitration to other available sites.

  • Altering Reaction Mechanism: Some modern methods utilize different reaction pathways, such as radical mechanisms, to achieve nitration at positions that are disfavored by electrophilic aromatic substitution.[11][12][13]

  • Substituted Quinolines: The presence of activating or deactivating groups on the quinoline ring can also influence the position of nitration. For example, 8-hydroxyquinoline can be nitrated to yield 5,7-dinitro-8-hydroxyquinoline.[19]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.

  • Procedure: Periodically take a small aliquot of the reaction mixture, quench it, and spot it on a TLC plate alongside a spot of the starting material (quinoline).

  • Analysis: Develop the plate in an appropriate solvent system. The disappearance of the starting material spot and the appearance of new product spots will indicate the progress of the reaction. The relative intensities of the spots can give a qualitative idea of the conversion.

Q5: What are the typical yields for quinoline nitration?

A5: The combined yield of 5- and 8-nitroquinoline can vary significantly depending on the specific conditions used. Reported yields in the literature often range from moderate to good. For instance, nitration at 0°C can give a combined yield with a near 1:1 ratio of 5-nitroquinoline to 8-nitroquinoline.[2]

Product Typical Ratio Reference
5-Nitroquinoline~52%[2]
8-Nitroquinoline~48%[2]

Section 3: Experimental Protocols

Standard Protocol for the Nitration of Quinoline

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on your specific experimental goals and safety assessments.

Materials:

  • Quinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Hydroxide or Sodium Bicarbonate solution

  • Deionized Water

  • Appropriate organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5°C.

  • Slowly add quinoline to the cold sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping it cool in an ice bath.

  • Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Slowly neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or sodium bicarbonate until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

Protocol for Product Analysis by TLC
  • Sample Preparation: Dissolve a small amount of the crude product and the starting material in a suitable solvent (e.g., dichloromethane).

  • Spotting: Spot the samples on a silica gel TLC plate.

  • Elution: Develop the plate in a sealed chamber with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light. The product spots should have different Rf values than the starting material.

References

Technical Support Center: Synthesis of Trifluoromethoxy Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethoxy quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes. The strategic incorporation of the trifluoromethoxy (-OCF₃) group is a key strategy in medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] However, the unique electronic properties of this group also present specific challenges during the synthesis of the quinoline scaffold.

This resource provides in-depth, field-proven insights into identifying and mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent side reactions when synthesizing trifluoromethoxy-substituted quinolines?

A1: The primary challenges stem from the properties of the trifluoromethoxy group and the often harsh conditions of classical quinoline syntheses. The most common side reactions are:

  • Hydrolysis or Defluorination of the -OCF₃ Group: This is particularly common in syntheses that use strong acids (e.g., Skraup, Combes, Doebner-von Miller), leading to the formation of undesired hydroxyl, difluoromethoxy, or even carboxyl functionalities.[5][6]

  • Formation of Regioisomers: In syntheses like the Combes reaction, the strong electron-withdrawing nature of the -OCF₃ group on the aniline precursor can direct the cyclization to an undesired position, leading to a mixture of isomers that can be difficult to separate.[7]

  • Tar and Polymer Formation: Similar to many classical quinoline syntheses, reactions involving α,β-unsaturated carbonyls under strongly acidic and high-temperature conditions can lead to polymerization, significantly reducing the yield of the desired product.[8][9]

  • Low Reactivity/Failed Cyclization: The -OCF₃ group is strongly deactivating for electrophilic aromatic substitution.[10][11] This can impede the key intramolecular cyclization step, leading to low conversion rates.

Q2: Why is the trifluoromethoxy group susceptible to degradation in acidic media?

A2: The trifluoromethoxy group, while generally stable, can undergo protolytic decomposition under strongly acidic conditions, such as in the presence of Brønsted superacids or fuming sulfuric acid.[5][12] The mechanism involves the protonation of one of the fluorine atoms, which facilitates the cleavage of a C-F bond to form a difluorocarbocation intermediate. This highly electrophilic species can then react with nucleophiles in the reaction mixture, such as water or sulfate ions, leading to hydrolysis products.[5]

Troubleshooting Guide: Hydrolysis and Defluorination of the -OCF₃ Group

Issue: My reaction is showing significant loss of the -OCF₃ group. Mass spectrometry analysis of byproducts suggests the formation of corresponding hydroxy-quinolines or quinolones.

Causality: This is a classic case of acid-catalyzed hydrolysis. Syntheses like the Combes or Skraup, which traditionally use concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at elevated temperatures, create an environment harsh enough to protonate and cleave the otherwise robust C-F bonds within the trifluoromethoxy group.[5][12] The electron-withdrawing nature of the quinoline ring can further activate the -OCF₃ group toward nucleophilic attack once protonated.

Start Trifluoromethoxy Quinoline Precursor (Ar-OCF₃) Protonation Protonation of Fluorine by Strong Acid (H⁺) Start->Protonation H₂SO₄ / PPA Intermediate Formation of Difluorocarbocation Intermediate [Ar-OCF₂]⁺ Protonation->Intermediate -HF Hydrolysis Nucleophilic Attack by H₂O Intermediate->Hydrolysis Product Hydrolyzed Byproduct (e.g., Ar-OH, Ar-CO₂H) Hydrolysis->Product

Caption: Acid-catalyzed hydrolysis of the -OCF₃ group.

Mitigation Strategies & Protocols

Q: How can I prevent the hydrolysis of the trifluoromethoxy group during my quinoline synthesis?

A: The key is to reduce the acidity and/or temperature of the reaction. Here are several proven strategies:

1. Use of Milder Acid Catalysts: Instead of concentrated H₂SO₄ or PPA, consider alternative catalysts that can promote cyclization under less harsh conditions.

  • Protocol 1: Eaton's Reagent (P₂O₅ in CH₃SO₃H): This reagent is a powerful dehydrating agent but is often less aggressive towards sensitive functional groups than PPA.

    • Prepare Eaton's reagent by dissolving phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H) at a 1:10 (w/w) ratio.

    • Add your trifluoromethoxy-substituted aniline and β-diketone (for Combes synthesis) to the reagent at room temperature.

    • Slowly heat the reaction to 60-80 °C and monitor by TLC.

    • Work up by pouring the reaction mixture onto ice and neutralizing with a strong base (e.g., NaOH solution).

  • Lewis Acids: In some cases, Lewis acids like ZrCl₄ or AuCl₃ can catalyze Friedländer-type syntheses under milder, often neutral, conditions, completely avoiding strong Brønsted acids.[7]

2. Temperature Control: High temperatures accelerate both the desired reaction and the undesired hydrolysis.

  • Recommendation: Determine the minimum temperature required for cyclization. Run a series of small-scale reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and byproduct formation.

3. Reduced Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of side reactions.

  • Recommendation: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, or conversion plateaus, quench the reaction immediately. Do not let it stir unnecessarily for extended periods.

Comparison of Conditions for Mitigating Hydrolysis

StrategyCatalystTemperatureAdvantagesDisadvantages
Standard Combes H₂SO₄ / PPA100-160 °CHigh conversion for robust substratesHigh risk of -OCF₃ hydrolysis, tarring
Modified Combes Eaton's Reagent60-80 °CLower hydrolysis risk, cleaner reactionMay require longer reaction times
Alternative Synthesis Lewis Acid (e.g., ZrCl₄)25-60 °CPreserves -OCF₃ group, mild conditionsSubstrate-specific, may not be broadly applicable

Troubleshooting Guide: Formation of Regioisomers

Issue: In my Combes synthesis using a trifluoromethoxy-substituted aniline and an unsymmetrical β-diketone, I am getting a mixture of two regioisomers that are very difficult to separate.

Causality: The Combes synthesis involves an acid-catalyzed electrophilic aromatic substitution of the aniline onto the β-diketone, followed by cyclization. The regioselectivity of the initial attack and subsequent cyclization is governed by the electronic and steric properties of the substituents on the aniline ring. The trifluoromethoxy group is strongly electron-withdrawing and deactivating, which can influence the nucleophilicity of the ortho positions and lead to a loss of selectivity.[7][10]

Start 3-(Trifluoromethoxy)aniline + Unsymmetrical β-Diketone Acid Acid Catalyst (e.g., H₂SO₄) Start->Acid PathwayA Cyclization at C2 (Less Sterically Hindered) Acid->PathwayA Path A PathwayB Cyclization at C6 (Electronically Influenced) Acid->PathwayB Path B ProductA Desired Regioisomer PathwayA->ProductA ProductB Undesired Regioisomer PathwayB->ProductB Mixture Mixture of Products ProductA->Mixture ProductB->Mixture

Caption: Competing pathways leading to regioisomers.

Strategies for Improving Regioselectivity

Q: How can I control the regioselectivity in my Combes synthesis?

A: Controlling regioselectivity requires fine-tuning the reaction conditions to favor one cyclization pathway over the other.

1. Modifying the Catalyst System: The choice of acid can significantly influence the outcome.

  • Protocol 2: PPA/PPE Ester Catalyst: A mixture of polyphosphoric acid (PPA) and an alcohol (like ethanol) can generate a polyphosphoric ester (PPE) in situ. This bulkier catalytic species can enhance steric control, favoring cyclization at the less hindered position.[7]

    • In a round-bottom flask, combine PPA and absolute ethanol (10:1 v/v).

    • Heat the mixture to 60 °C for 30 minutes to form the PPE.

    • Add the aniline and β-diketone substrates to the activated catalyst mixture.

    • Maintain the temperature at 60-90 °C and monitor the reaction for the desired isomer formation.

2. Altering the β-Diketone Structure: If possible, increasing the steric bulk on one side of the β-diketone can physically block the approach to one of the aniline's ortho positions, thereby favoring the formation of a single regioisomer.[7] For example, using a tert-butyl group instead of a methyl group on the diketone can dramatically improve selectivity.

3. Temperature Optimization: Lowering the reaction temperature can often enhance selectivity, as the transition state with the lower activation energy (leading to the major product) will be more heavily favored.

  • Recommendation: Once you have identified a promising catalyst system, perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

References

Technical Support Center: A Guide to Improving the Yield of 5-Nitro-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitro-6-(trifluoromethoxy)quinoline. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting and frequently asked questions to navigate the complexities of this specific synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve a high yield and purity. This guide will address common challenges you may encounter, from the initial quinoline ring formation to the final nitration step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Synthesis of the 6-(trifluoromethoxy)quinoline Intermediate

The initial and critical phase of the synthesis is the formation of the quinoline ring. A common and effective method for this is a modified Skraup synthesis.

Q1: My Skraup synthesis of 6-(trifluoromethoxy)quinoline is extremely vigorous and difficult to control. How can I moderate the reaction?

A1: The Skraup synthesis is notoriously exothermic.[1][2] To manage the reaction's intensity, several strategies can be employed:

  • Moderators: The addition of ferrous sulfate (FeSO₄) is a widely used technique to make the reaction less violent.[1][2] Boric acid can also serve as a moderating agent.

  • Controlled Reagent Addition: The slow, dropwise addition of concentrated sulfuric acid with efficient cooling is crucial. This helps to dissipate heat and prevent localized hotspots that can lead to uncontrolled reactions.

  • Efficient Stirring: Maintaining vigorous and consistent stirring throughout the addition of sulfuric acid is essential for uniform heat distribution.

Q2: I'm observing a low yield in my Skraup synthesis. What are the likely causes and how can I improve it?

A2: Low yields in the Skraup synthesis can often be attributed to several factors:

  • Polymerization of Intermediates: The acidic conditions can promote the polymerization of acrolein (formed from glycerol) or other unsaturated intermediates.[3]

  • Substrate Deactivation: The presence of an electron-withdrawing group like trifluoromethoxy on the aniline starting material can reduce its nucleophilicity, thereby slowing down the desired reaction.

  • Tar Formation: Harsh reaction conditions are known to produce tarry by-products, which can trap the desired product and complicate the purification process.[3]

To mitigate these issues and enhance the yield, consider the following optimizations:

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to improve the efficiency and yield of the Skraup reaction.[4] This method often allows for shorter reaction times and better temperature control.

  • Use of Ionic Liquids: Ionic liquids can serve as both a solvent and a catalyst, leading to improved reaction rates and yields in quinoline synthesis.[4]

  • Temperature Control: Strict adherence to the recommended temperature range is critical. The reaction temperature must be carefully monitored and controlled to prevent both incomplete reaction and excessive side product formation.[5]

Section 2: Nitration of 6-(trifluoromethoxy)quinoline

The introduction of the nitro group at the C-5 position is a key step that requires a deep understanding of electrophilic aromatic substitution on the quinoline ring.

Q3: I am getting a mixture of isomers during the nitration of 6-(trifluoromethoxy)quinoline. How can I improve the regioselectivity for the 5-nitro product?

A3: The regioselectivity of quinoline nitration is highly dependent on the reaction's acidity.[3] Under strongly acidic conditions (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid), the quinoline nitrogen is protonated, forming the quinolinium ion.[3][6] This deactivates the heterocyclic ring towards electrophilic attack, directing the nitration to the carbocyclic ring, primarily at the 5- and 8-positions.[3][6]

To favor the formation of this compound, it is essential to use strong acidic conditions to ensure the generation of the quinolinium ion.[3] The trifluoromethoxy group at the 6-position will further influence the substitution pattern, but the primary directing effect comes from the protonated nitrogen.

Q4: The yield of my nitration reaction is low, and I'm observing significant starting material recovery. What can I do to drive the reaction to completion?

A4: Low conversion in nitration reactions can be due to several factors:

  • Insufficiently Strong Nitrating Agent: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7] Ensure that concentrated or fuming acids are used to generate a sufficient concentration of the nitronium ion.

  • Reaction Temperature: While nitration is often performed at low temperatures to control exothermicity and side reactions, the temperature must be sufficient to achieve a reasonable reaction rate. A gradual increase in temperature after the initial addition of the nitrating mixture may be necessary.

  • Reaction Time: Allow for a sufficient reaction time for the nitration to proceed to completion. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is highly recommended.[8]

Section 3: Purification of this compound

Effective purification is crucial for obtaining a high-purity final product.

Q5: I am having difficulty separating the 5-nitro and 8-nitro isomers of 6-(trifluoromethoxy)quinoline. What purification techniques are most effective?

A5: The separation of nitroquinoline isomers can be challenging due to their similar polarities.

  • Fractional Crystallization: This technique can be effective for separating isomers. It may involve the formation of salts, such as hydrohalides, which can have different solubility profiles, facilitating their separation.[9]

  • Column Chromatography: For more complex mixtures or to achieve high purity, column chromatography on silica gel is a recommended method.[8] Careful selection of the eluent system is critical for achieving good separation.

Q6: My final product is a yellow or brown color. Does this indicate impurity?

A6: While pure quinoline is colorless, many of its derivatives, especially nitro-substituted ones, can be colored. However, a dark brown color may indicate the presence of tarry impurities from the synthesis.[10] If a high degree of purity is required, recrystallization or column chromatography should be employed to remove these colored impurities.[8][10]

Experimental Protocols

Protocol 1: Microwave-Assisted Skraup Synthesis of 6-(trifluoromethoxy)quinoline

This protocol is a greener and more efficient modification of the traditional Skraup reaction.[8]

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Water

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 4-(trifluoromethoxy)aniline (10 mmol, 1 equiv.), glycerol (30 mmol, 3 equiv.), and concentrated sulfuric acid (30 mmol, 3 equiv.) in water (10 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to the optimized temperature (e.g., 200°C) and hold for the determined reaction time, monitoring the pressure.[4]

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) under cooling.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-(trifluoromethoxy)quinoline.

Protocol 2: Nitration of 6-(trifluoromethoxy)quinoline

This protocol describes the direct nitration to yield this compound.

Materials:

  • 6-(Trifluoromethoxy)quinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 6-(trifluoromethoxy)quinoline to the cold sulfuric acid with stirring, ensuring the temperature remains low.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 6-(trifluoromethoxy)quinoline in sulfuric acid, maintaining the temperature at or below 5°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium carbonate) until the product precipitates.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in the Synthesis of this compound

Problem Potential Cause Recommended Solution
Low Yield in Skraup Synthesis Polymerization of intermediates[3]Utilize microwave-assisted synthesis to shorten reaction times and improve control.[4]
Substrate deactivationConsider using a more forcing reaction condition, such as a higher temperature in a microwave reactor.
Tar formation[3]Employ moderators like ferrous sulfate and ensure efficient stirring and temperature control.[1][2]
Low Yield in Nitration Incomplete reactionEnsure the use of a sufficiently strong nitrating agent (fuming HNO₃/H₂SO₄) and monitor the reaction to completion with TLC.[3][7]
Poor regioselectivityMaintain strongly acidic conditions to ensure the formation of the quinolinium ion, directing nitration to the 5-position.[3][6]
Product loss during workupCarefully control the neutralization step to ensure complete precipitation of the product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start 4-(Trifluoromethoxy)aniline Skraup Skraup Synthesis (Glycerol, H₂SO₄) Start->Skraup Step 1 Intermediate 6-(Trifluoromethoxy)quinoline Skraup->Intermediate Nitration Nitration (HNO₃, H₂SO₄) Intermediate->Nitration Step 2 Product This compound Nitration->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Identify_Step Identify Problematic Step Low_Yield->Identify_Step Skraup_Issues Skraup Synthesis Issues? Identify_Step->Skraup_Issues Yes Nitration_Issues Nitration Issues? Identify_Step->Nitration_Issues No Optimize_Skraup Optimize Skraup Conditions: - Microwave Assistance - Temperature Control - Add Moderators Skraup_Issues->Optimize_Skraup Optimize_Nitration Optimize Nitration: - Stronger Nitrating Agent - Adjust Temperature/Time - Ensure Full Protonation Nitration_Issues->Optimize_Nitration Purification_Loss Check Purification Step: - Optimize Chromatography - Fractional Crystallization Optimize_Skraup->Purification_Loss Optimize_Nitration->Purification_Loss

Caption: Troubleshooting workflow for low yield issues.

References

Stability issues of 5-Nitro-6-(trifluoromethoxy)quinoline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Nitro-6-(trifluoromethoxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound. Given its specific structural motifs, understanding its stability profile is paramount for generating reliable and reproducible experimental data. This document provides in-depth FAQs, troubleshooting guides, and validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical nature and handling of this compound.

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this molecule is governed by the interplay of its three core components: the quinoline ring, the nitro group (-NO₂), and the trifluoromethoxy group (-OCF₃).

  • Quinoline Ring: This heterocyclic aromatic system has a basic nitrogen atom, allowing it to form salts with acids.[1][2] The ring itself can be susceptible to oxidation, often leading to the formation of N-oxides or hydroxylated derivatives.[3]

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[4][5][6] This makes the molecule susceptible to degradation by nucleophiles. Furthermore, nitroaromatic compounds are frequently sensitive to light (photodegradation) and can be reduced under hypoxic or reducing conditions.[7][8][9][10]

  • Trifluoromethoxy Group (-OCF₃): This group is also strongly electron-withdrawing and is known for its high metabolic stability and lipophilicity.[11][12][13] While the -OCF₃ group itself is generally stable, its potent electronic effect further enhances the susceptibility of the quinoline ring to nucleophilic attack.[12]

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper preparation and storage are critical. Due to its predicted low aqueous solubility, organic solvents are necessary.[14]

  • Solvent Selection: High-quality, anhydrous aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions.[14]

  • Storage Conditions: Solid compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (argon or nitrogen).[15][16] Stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.[17] Store these aliquots at -20°C or -80°C, protected from light.

Q3: Is this compound susceptible to photodegradation?

A3: Yes, high susceptibility to photodegradation should be assumed. Nitroaromatic compounds are known to be photosensitive and can degrade upon exposure to UV or even ambient light.[7][8][9] This can involve the reduction of the nitro group or other complex photochemical reactions.[7][8] Therefore, all experiments involving this compound, including solution preparation, handling, and analysis, should be performed with minimal light exposure. Use amber vials or wrap containers in aluminum foil.[3]

Q4: What are the likely degradation pathways I should be aware of?

A4: Based on its chemical structure, several degradation pathways are plausible:

  • Nucleophilic Aromatic Substitution (SNAr): The presence of two strong electron-withdrawing groups (-NO₂ and -OCF₃) makes the quinoline ring highly electron-deficient and thus prone to attack by nucleophiles present in your experimental system (e.g., hydroxide ions in basic buffers, thiols from biological media).[4][5]

  • Reduction of the Nitro Group: The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities.[9][10] This is particularly relevant in biological systems with one-electron reductases or under hypoxic conditions.[10]

  • Photodegradation: As discussed, light can induce various degradation reactions.[8]

  • Hydrolysis: While the trifluoromethoxy group is generally stable, extreme pH conditions could potentially lead to hydrolysis or other degradative reactions involving the quinoline ring system.[17]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: My solution of this compound has changed color (e.g., turned yellow or brown).

  • Probable Cause: Color change is a common indicator of chemical degradation. This is most likely due to photodegradation or a reaction with components in the solvent or medium.

  • Troubleshooting Steps:

    • Protect from Light: Immediately ensure all stock solutions and experimental samples are rigorously protected from light by using amber vials or foil wrapping.

    • Prepare Fresh Solutions: Discard the discolored solution and prepare a fresh one from solid material. Do not use a solution that has changed color, as the presence of degradation products can confound experimental results.

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water or other impurities can facilitate degradation.

    • Perform a Stability Check: Use the Forced Degradation Study protocol below to systematically test the compound's stability in your specific medium and conditions.

Issue 2: I am observing new, unexpected peaks in my HPLC or LC-MS analysis.

  • Probable Cause: The appearance of new peaks is strong evidence of degradation. The identity of these peaks can provide clues to the degradation pathway.

  • Troubleshooting Steps:

    • Characterize the Impurity: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peak.

      • An increase of 16 amu could suggest oxidation (e.g., N-oxide formation).

      • A decrease of 16 amu (loss of O) or 32 amu (loss of O₂) followed by an increase of 2 amu (addition of H₂) could indicate reduction of the nitro group to a hydroxylamino (-NHOH) or amino (-NH₂) group, respectively.[10]

    • Review Experimental Conditions: Correlate the appearance of the peak with specific experimental conditions. Does it appear after exposure to light, heat, or a particular buffer?

    • Consult the Troubleshooting Workflow: Follow the decision tree below to diagnose the potential cause systematically.

Troubleshooting Workflow Diagram

G start Inconsistent Results or Observed Degradation check_color Is the solution discolored? start->check_color check_peaks Are there new peaks in HPLC/LC-MS? check_color->check_peaks No cause_photo Probable Cause: Photodegradation check_color->cause_photo Yes cause_reaction Probable Cause: Reaction with Medium (pH, Nucleophiles) check_peaks->cause_reaction Yes check_temp Was the sample exposed to heat? check_peaks->check_temp No action_light Action: Protect from light. Prepare fresh solution. cause_photo->action_light action_stress_test Action: Perform Forced Degradation Study in your medium. cause_reaction->action_stress_test cause_thermal Probable Cause: Thermal Degradation action_temp Action: Avoid high temperatures. Check storage. cause_thermal->action_temp check_temp->cause_thermal Yes check_temp->action_stress_test No, cause is unknown

Caption: Troubleshooting decision tree for stability issues.

Issue 3: My biological assay results are inconsistent or show a loss of compound activity over time.

  • Probable Cause: The compound is likely degrading in the aqueous assay buffer. The rate of degradation can be influenced by pH, temperature, and the presence of biological nucleophiles (e.g., glutathione).

  • Troubleshooting Steps:

    • Minimize Incubation Time: Design experiments to minimize the time the compound spends in aqueous media before analysis.

    • Prepare Fresh Dilutions: Prepare working dilutions immediately before use from a concentrated, stable stock solution (e.g., in DMSO). Do not store dilute aqueous solutions.

    • Run a Time-Course Stability Study: Incubate the compound in your assay buffer (without cells or other biological components) for the duration of your experiment. Sample at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound. This will determine its half-life under your specific assay conditions.

Data & Protocols

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₅F₃N₂O₃[16][18]
Molecular Weight 258.16 g/mol [18][19]
Predicted Boiling Point 324.3 ± 37.0 °C[18]
Predicted Density 1.527 ± 0.06 g/cm³[18]
Predicted Solubility Low in water; Soluble in DMSO, DMF.[14]
Protocol 1: Recommended Handling and Stock Solution Preparation

This protocol outlines the best practices for handling the solid compound and preparing stable stock solutions.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO or DMF

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

  • Argon or nitrogen gas source (optional, but recommended)

Procedure:

  • Equilibrate the container of solid compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of solid in a fume hood. Handle the powder carefully to avoid inhalation.

  • Transfer the solid to an appropriate amber glass vial.

  • Add the required volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mM).

  • Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • (Optional) Gently flush the headspace of the vial with argon or nitrogen gas before final capping to displace oxygen.

  • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Aliquot the stock solution into smaller, single-use amber vials to prevent contamination and repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol allows you to assess the stability of this compound under various stress conditions, mimicking potential experimental or storage environments.[3][17][20]

G cluster_prep Preparation prep Prepare 1 mg/mL Solution in Acetonitrile/Water acid acid prep->acid Expose Aliquots base base prep->base Expose Aliquots ox ox prep->ox Expose Aliquots thermal thermal prep->thermal Expose Aliquots photo photo prep->photo Expose Aliquots sample sample acid->sample base->sample ox->sample thermal->sample photo->sample neutralize neutralize sample->neutralize hplc hplc neutralize->hplc quant quant hplc->quant

References

Overcoming poor solubility of 5-Nitro-6-(trifluoromethoxy)quinoline in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that overcoming experimental hurdles is key to research success. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven strategies to address solubility challenges with 5-Nitro-6-(trifluoromethoxy)quinoline.

This guide provides a systematic approach to help you overcome these challenges, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of this compound.

Q1: I've just received my vial of this compound. Why is it expected to be difficult to dissolve in my aqueous assay buffer?

A: The molecular structure of this compound is the primary reason for its predicted poor aqueous solubility. Quinoline itself is a heterocyclic aromatic compound that is only slightly soluble in water.[5] The addition of a trifluoromethoxy (-OCF₃) group significantly increases lipophilicity (hydrophobicity), while the nitro (-NO₂) group also tends to decrease aqueous solubility.[4] This combination of features makes the molecule resistant to dissolving in polar solvents like water or phosphate-buffered saline (PBS).

Q2: What is the most common and straightforward method I should try first for solubilization?

A: The industry-standard first approach is to prepare a high-concentration stock solution in an organic co-solvent, which is then diluted into your aqueous experimental medium.[6] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its powerful ability to dissolve a vast range of non-polar and polar compounds and its miscibility with water.[6]

Best Practices for Stock Solutions:

  • Always use high-purity, anhydrous DMSO.

  • Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay.[7][8][9]

  • Ensure the compound is fully dissolved in the stock solution; gentle warming (to 37°C) or sonication can be used if necessary.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and what should I do?

A: This is a very common issue known as "crashing out" of solution. It occurs because the compound, while soluble in 100% DMSO, exceeds its solubility limit when the solvent environment abruptly changes to a highly aqueous one upon dilution.[6][10]

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The most likely cause is that your target concentration is above the compound's maximum aqueous solubility. Perform a serial dilution to determine the highest concentration that remains in solution.

  • Modify the Dilution Method: Instead of adding a small volume of stock directly to a large volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.

  • Check Your Vehicle Control: Always run a control with the same final concentration of DMSO (or other co-solvent) to ensure that any observed biological effects are not due to the solvent itself.[6]

Q4: What is the maximum recommended final concentration of DMSO in my cell-based or enzymatic assay?

A: While there is no universal rule, a final DMSO concentration of 0.5% or less is a widely accepted standard to minimize the risk of solvent-induced artifacts or toxicity.[10] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is critical to keep the final DMSO concentration consistent across all experimental wells, including all controls.[10]

Systematic Troubleshooting Guide for Solubility Enhancement

If simple dilution of a DMSO stock is unsuccessful, a more systematic approach is required. The following guide provides a step-by-step workflow to identify an optimal solubilization strategy for your specific assay.

Workflow for Overcoming Compound Precipitation

G cluster_0 cluster_1 Level 1: Basic Optimization cluster_2 Level 2: Alternative Solvents & pH cluster_3 Level 3: Advanced Formulation cluster_4 start Start: Compound Precipitates in Assay check_conc Step 1: Verify & Lower Final Concentration start->check_conc check_dmso Step 2: Optimize DMSO % (Keep below 0.5%) check_conc->check_dmso If precipitation persists end_success Success: Compound Soluble check_conc->end_success Problem Solved cosolvent Step 3: Test Alternative Co-solvents (e.g., PEG 400) check_dmso->cosolvent If precipitation persists check_dmso->end_success Problem Solved ph_mod Step 4: Modify Buffer pH (Test pH 4.0-6.5) cosolvent->ph_mod If co-solvents fail or are incompatible cosolvent->end_success Problem Solved cyclodextrin Step 5: Use Solubility Enhancers (Cyclodextrins) ph_mod->cyclodextrin If pH is not effective or assay-compatible ph_mod->end_success Problem Solved surfactant Step 6: Use Surfactants (e.g., Tween® 80) (Use with Caution) cyclodextrin->surfactant For very difficult compounds cyclodextrin->end_success Problem Solved surfactant->end_success Problem Solved

Troubleshooting workflow for addressing compound precipitation.
Step 1: Co-Solvent Strategy

If DMSO is not sufficient or causes assay interference, other pharmaceutically acceptable co-solvents can be tested.[11][12][][14] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the solvent and the hydrophobic compound, thereby increasing solubility.[12][14]

Co-SolventTypical Final Conc.AdvantagesConsiderations & Cautions
DMSO < 0.5%Excellent solubilizing power for a wide range of compounds.Can be toxic to some cells; may interfere with some assays.
Ethanol < 1%Less toxic than DMSO for many cell types; volatile.Weaker solubilizer than DMSO; can affect protein structure.
PEG 400 (Polyethylene Glycol 400)1-5%Low toxicity; often used in preclinical formulations.[15]Can be viscous; may affect cell membranes at higher concentrations.
Propylene Glycol 1-5%Common in pharmaceutical formulations; low toxicity.[11]Less volatile than ethanol; similar considerations to PEG 400.

Experimental Protocol: Testing Co-Solvents

  • Prepare Stock Solutions: Prepare separate, high-concentration stock solutions of this compound (e.g., 20 mM) in 100% DMSO, 100% Ethanol, and 100% PEG 400.

  • Serial Dilution: Create a serial dilution series from each stock solution in your final assay buffer.

  • Visual Inspection: Add the diluted compound to a clear 96-well plate. Incubate for 1-2 hours at the assay temperature.

  • Quantify Precipitation: Visually inspect for cloudiness or precipitate. For a quantitative measure, read the plate on a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm) to measure light scattering.

Step 2: pH Modification

The structure of this compound contains a basic quinoline nitrogen atom. In acidic conditions, this nitrogen can become protonated, forming a more polar and thus more water-soluble salt.[2] This makes pH adjustment a highly effective technique.[][16]

Experimental Protocol: pH-Solubility Screen

  • Prepare Buffers: Prepare a set of your primary assay buffer adjusted to different pH values (e.g., pH 7.4, 6.5, 5.5, 4.5).

  • Add Compound: Add your DMSO stock of the compound to each buffer to achieve the desired final concentration.

  • Equilibrate & Observe: Incubate the solutions for 1-2 hours and observe for precipitation as described in the co-solvent protocol.

  • Verify Assay Compatibility: Crucially , before adopting a lower pH, you must confirm that the altered pH does not affect the health of your cells, enzyme activity, or other assay components. Run a pH control experiment without the compound.

Step 3: Use of Solubility Enhancers (Cyclodextrins)

For highly insoluble compounds, excipients like cyclodextrins can be extremely effective. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[18][19][20]

2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with improved solubility and reduced toxicity compared to natural beta-cyclodextrin.[18]

Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Experimental Protocol: Using HP-β-CD

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-20% w/v) in your assay buffer.

  • Add Compound to CD Solution: Add the DMSO stock of your compound directly into the HP-β-CD solution. Vortex thoroughly. This pre-complexation step is important.

  • Final Dilution: Dilute this complexed solution into the final assay medium. The final concentration of HP-β-CD should be kept as low as possible (e.g., 1-2%) and consistent across all wells.

  • Control Wells: Remember to include a vehicle control containing the same final concentration of both DMSO and HP-β-CD.

Summary of Potential Solubility Enhancement

The following table provides an illustrative summary of the potential improvement in aqueous solubility for a hypothetical quinoline derivative using these techniques. The optimal method for this compound must be determined empirically in your specific assay system.

MethodConditionExpected Solubility Fold-IncreaseKey Considerations
Baseline Aqueous Buffer (pH 7.4)1x (Reference)Often very low for this class of compound.
Co-solvency 2% PEG 400 in Buffer10 - 100 foldCo-solvent concentration must be optimized for the assay system.[2]
pH Adjustment Aqueous Buffer (pH 5.0)50 - 500+ foldHighly effective for basic compounds; must verify assay compatibility.
Complexation 2% HP-β-CD in Buffer50 - 1000+ foldExcellent for increasing apparent solubility; check for assay interference.[18]

By following this structured guide, you can systematically diagnose and solve the solubility issues associated with this compound, enabling you to generate reliable and accurate data in your critical assays.

References

Minimizing tar formation in Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Taming a Notorious Reaction

The Skraup synthesis, a classic and powerful method for preparing quinolines, is renowned for its efficiency.[1] However, it is equally infamous for its often violent, exothermic nature and the significant formation of tarry byproducts.[2][3] These issues not only complicate product purification and reduce yields but also pose considerable safety risks.[4] This technical support guide provides field-proven insights and troubleshooting strategies to help you navigate the challenges of the Skraup synthesis, focusing specifically on understanding, controlling, and minimizing tar formation for cleaner reactions and more reproducible outcomes.

Troubleshooting Guide: Common Issues & Actionable Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: My Skraup reaction is extremely vigorous, almost uncontrollable, and turning into a black, tarry goo immediately. What is happening and how do I stop it?

Answer: You are experiencing the classic, uncontrolled Skraup reaction. The extreme exotherm and subsequent tar formation are intrinsically linked.

  • Causality: The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde.[5][6] This dehydration is itself exothermic. The subsequent Michael addition of aniline to acrolein and the final oxidation steps are also highly exothermic.[7][8] When these processes occur too rapidly, the temperature spikes, leading to localized overheating. This intense heat causes the polymerization of acrolein and other reactive intermediates, which is the primary source of the characteristic "tar."[9][10] An uncontrolled reaction is a runaway polymerization process fueled by its own exothermic heat.

  • Immediate Actions (Safety First): If a reaction appears to be running away, your first priority is safety. If possible to do so safely, immerse the flask in an ice-water bath to attempt to quell the exotherm.[9] Always work in a well-ventilated fume hood with the sash down and use a blast shield.[4]

  • Preventative Measures: The key is to control the reaction rate from the outset. This is primarily achieved by adding a moderator. Ferrous sulfate (FeSO₄) is the most common and effective choice.[10][11] It is believed to act as an oxygen carrier, smoothing out the oxidation step and preventing a sudden, violent reaction.[9][12] Boric acid can also be used for this purpose.[8]

Question 2: I'm using ferrous sulfate, but still struggling with excessive tar. How can I further optimize my setup and procedure for better control?

Answer: While a moderator is crucial, several other procedural factors are critical for managing the reaction's energy and minimizing side reactions.

  • Controlled Reagent Addition: The order and rate of addition are paramount. The correct order is typically aniline, ferrous sulfate, glycerol, and then the slow, careful addition of concentrated sulfuric acid with efficient cooling (e.g., in an ice bath).[9][10] Adding the sulfuric acid last and slowly allows you to manage the initial heat of mixing and dilution.

  • Efficient Stirring: Use robust mechanical stirring. Inadequate mixing creates localized hotspots where the temperature can skyrocket, initiating polymerization even if the bulk of the mixture seems to be at the correct temperature.[10]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. As soon as you observe boiling, remove the external heat source immediately .[9][13] The reaction's own exotherm should be sufficient to sustain reflux for a period. Only reapply heat after this initial vigorous phase has subsided to drive the reaction to completion.[9]

  • Reagent Quality: Use anhydrous or "dynamite" glycerol (containing <0.5% water).[11][14] Excess water can lower the yield.[11]

Question 3: My reaction is complete, but the product is a dark, viscous oil heavily contaminated with tar. What are the most effective purification methods?

Answer: Tar removal is a central challenge in the Skraup workup. A multi-step purification strategy is almost always necessary.

  • Steam Distillation (Primary Purification): This is the most common and effective method to separate the volatile quinoline product from the non-volatile tar.[9]

    • Protocol: After cooling, the acidic reaction mixture is made strongly alkaline with a concentrated sodium hydroxide solution (this must be done carefully with cooling). Steam is then passed through the mixture. The quinoline co-distills with the water, leaving the tar behind.[12]

  • Solvent Extraction: The quinoline is recovered from the aqueous distillate by extraction with an organic solvent like diethyl ether or dichloromethane.[9]

  • Removal of Unreacted Aniline: Unreacted aniline often co-distills with the quinoline. To remove it, the organic extract is acidified with dilute sulfuric acid, converting both amines to their water-soluble sulfate salts. The solution is cooled in an ice bath, and a solution of sodium nitrite is added. The aniline is converted to a non-volatile diazonium salt, while the quinoline salt remains unchanged.[9][12] The solution can then be gently warmed to decompose the diazonium salt, made basic again, and the pure quinoline can be re-extracted or steam distilled a final time.[9]

  • Final Purification: For the highest purity, the isolated quinoline can be distilled under reduced pressure.[9] Column chromatography can be used but may be impractical for larger scales due to product loss on the column.[9]

Question 4: Are there alternative oxidizing agents that produce a less violent reaction and less tar than the traditional nitrobenzene?

Answer: Yes. While nitrobenzene is effective and can also act as a solvent, it contributes to the vigor of the reaction.[1][14] Several alternatives have been reported to give a smoother reaction profile.

  • Arsenic Acid / Arsenic Pentoxide (As₂O₅): Historically, this was a common alternative reported to result in a less violent reaction.[1][14] However, due to its extreme toxicity, it is rarely used today.

  • Iodine: Iodine can be used as a milder oxidizing agent, often in catalytic amounts.[9][14] This can significantly reduce the reaction's vigor.

  • "Green" Modifications: Modern approaches aim to avoid harsh oxidants altogether. Microwave-assisted Skraup syntheses have been developed that can proceed without an external oxidizing agent, sometimes using ionic liquids as the medium.[2][15] These methods can reduce reaction times and improve yields.[2]

Frequently Asked Questions (FAQs)
  • Q1: What exactly is the "tar" in a Skraup synthesis?

    • A1: The tar is not a single compound but a complex, high-molecular-weight polymeric material. It primarily results from the acid-catalyzed polymerization of acrolein, the dehydrated form of glycerol.[9][10] Overheating and uncontrolled reaction conditions promote these undesirable polymerization pathways.

  • Q2: What is the specific role of each main reagent?

    • A2:

      • Aniline (or derivative): Provides the benzene ring and the nitrogen atom for the final quinoline heterocycle.[9]

      • Glycerol: Acts as the source for the three carbons needed to form the pyridine ring, via its dehydration to acrolein.[5][16]

      • Concentrated Sulfuric Acid: Serves two main purposes: it acts as a dehydrating agent to convert glycerol to acrolein and as an acid catalyst for the cyclization step.[8][16]

      • Oxidizing Agent (e.g., Nitrobenzene): Its role is to dehydrogenate the 1,2-dihydroquinoline intermediate formed after cyclization to yield the aromatic quinoline ring.[7][8]

  • Q3: How do substituents on the aniline ring affect the reaction?

    • A3: Substituent electronics significantly impact reactivity. Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally activate it, favoring the reaction and often leading to better yields under milder conditions. Conversely, strong electron-withdrawing groups (e.g., -NO₂) deactivate the ring, making the cyclization step more difficult and requiring harsher conditions, which can increase tar formation and lower the yield.[9]

Data & Protocols
Table 1: Key Parameters for Minimizing Tar Formation
ParameterStandard ConditionOptimized Condition for Tar ReductionRationale & Citation
Moderator None (original method)Ferrous sulfate (FeSO₄) or Boric AcidActs as an oxygen carrier, smoothing the oxidation step and preventing a violent exotherm.[8][10][11]
Acid Addition Rapid or pre-mixedSlow, dropwise addition with external coolingManages the heat of dilution and prevents localized overheating that initiates polymerization.[10]
Heating Continuous strong heatingGentle initial heating, then removal of heat source during exothermAllows the reaction's own heat to drive it, preventing thermal runaway and charring.[9]
Oxidizing Agent NitrobenzeneIodine, or microwave-assisted (no external oxidant)Milder oxidants or alternative energy sources reduce the overall reaction vigor.[2][14][15]
Stirring Magnetic stirringOverhead mechanical stirringEnsures efficient heat dissipation and prevents the formation of localized hotspots in the viscous mixture.[10]
Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol is a standard laboratory-scale procedure and must be performed with all appropriate safety precautions, including the use of a fume hood and personal protective equipment.

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate (FeSO₄·7H₂O), and anhydrous glycerol.[10]

  • Acid Addition: Begin stirring the mixture and cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid via a dropping funnel over a period of at least 30 minutes, ensuring the temperature of the mixture does not rise excessively.[10]

  • Initiation of Reaction: Once the acid addition is complete, remove the ice bath and begin to gently heat the mixture using a heating mantle.[9]

  • Controlled Reflux: Heat until the reaction begins to boil. Immediately remove the heating mantle. The exothermic reaction should sustain reflux on its own for 30-60 minutes. If the reaction becomes too vigorous, briefly cool the flask.[9][10]

  • Completion: After the initial vigorous reaction subsides, reapply heat and maintain a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.[9]

  • Work-up and Purification: Allow the mixture to cool completely. Proceed with the purification steps as outlined in the answer to Troubleshooting Question 3 , starting with basification followed by steam distillation.[9][12]

Visualizations
Troubleshooting Workflow for Tar Formation

The following diagram outlines a decision-making process for troubleshooting and optimizing the Skraup synthesis when faced with excessive tar formation.

Skraup_Troubleshooting cluster_start start Problem: Excessive Tar Formation & Low Yield check_moderator Is a moderator (e.g., FeSO₄) being used? start->check_moderator add_moderator Action: Add Ferrous Sulfate to moderate the exotherm. check_moderator->add_moderator No check_procedure Are reagents added correctly (Acid last, with cooling)? check_moderator->check_procedure Yes add_moderator->check_procedure correct_procedure Action: Correct addition sequence. Add H₂SO₄ slowly to cooled mixture. check_procedure->correct_procedure No check_heating Is heating controlled? (Heat removed during exotherm?) check_procedure->check_heating Yes correct_procedure->check_heating control_heating Action: Heat gently to initiate, then remove external heat source. check_heating->control_heating No check_purification Is purification effective? check_heating->check_purification Yes control_heating->check_purification optimize_purification Action: Employ steam distillation followed by nitrite wash to remove tar and aniline. check_purification->optimize_purification No consider_alternatives Persistent Issues: Consider alternative oxidants (Iodine) or greener methods (microwave). check_purification->consider_alternatives Yes optimize_purification->consider_alternatives success Success: Reduced Tar, Improved Yield consider_alternatives->success

Caption: Troubleshooting workflow for minimizing tar in Skraup synthesis.

References

Technical Support Center: Controlling Exothermicity in Quinoline Nitration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Controlling Exothermicity in Quinoline Nitration Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the safe and efficient nitration of quinoline. Given the inherent exothermic nature of nitration reactions, precise control is paramount to ensure safety, prevent runaway reactions, and achieve desired product yields and regioselectivity.[1][2][3] This guide is structured in a question-and-answer format to directly address specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: My quinoline nitration reaction is showing a rapid, uncontrolled temperature increase. What is happening and how can I prevent it?

A1: You are likely experiencing the initial stages of a thermal runaway reaction. Nitration reactions, particularly with mixed nitric and sulfuric acids, are highly exothermic.[2][3] The heat generated by the reaction can accelerate the reaction rate, leading to a dangerous feedback loop of increasing temperature and reaction rate.

Causality and Prevention:

  • Inadequate Cooling: The rate of heat generation is exceeding the rate of heat removal. Ensure your reaction vessel is adequately submerged in a cooling bath (e.g., ice-salt or dry ice-acetone) and that the bath's temperature is maintained.

  • Rapid Reagent Addition: Adding the nitrating agent too quickly introduces a large amount of reactive material, causing a surge in the reaction rate and heat generation. The nitrating agent should be added dropwise or via a syringe pump to maintain a stable internal temperature.

  • Insufficient Stirring: Poor mixing can create localized "hot spots" where the reaction is more concentrated and vigorous. Ensure efficient and constant stirring to maintain a homogenous reaction mixture and facilitate heat transfer to the cooling bath.[4]

  • Concentrated Reagents: Using highly concentrated acids increases the reaction rate and exothermicity. Consider using a less concentrated acid mixture if your substrate is sufficiently reactive.

Q2: I'm observing significant charring and tar formation in my reaction mixture. What is the cause and how can I minimize it?

A2: Charring or tar formation is a common issue in nitration reactions, especially with sensitive heterocyclic substrates like quinoline. It is typically caused by oxidative degradation of the starting material or product under harsh reaction conditions.[5]

Troubleshooting Strategies:

  • Lower Reaction Temperature: This is the most critical parameter. Maintaining a low and consistent temperature (e.g., 0-10 °C) throughout the addition of the nitrating agent can significantly reduce degradation.[5]

  • Choice of Nitrating Agent: The standard mixed acid (HNO₃/H₂SO₄) system is highly aggressive. Consider milder nitrating agents for better control, such as acetyl nitrate.[5]

  • Reaction Time: Prolonged exposure to the strong acid medium can lead to decomposition. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) and quench the reaction as soon as the desired product is the major component.[5]

Q3: The regioselectivity of my quinoline nitration is poor, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline. How can I improve the selectivity?

A3: The nitration of quinoline with mixed acid typically yields a mixture of 5- and 8-nitroquinolines.[6][7][8] This is because the reaction proceeds via the N-protonated quinolinium ion, which directs electrophilic substitution to the benzene ring.[6] While achieving perfect selectivity is challenging with this method, you can influence the ratio.

Factors Influencing Regioselectivity:

  • Reaction Temperature: Lower temperatures (e.g., 0 °C) can sometimes favor the formation of one isomer over the other, although the effect may be modest.[5][6]

  • Acid Composition: The ratio of nitric acid to sulfuric acid can influence the reacting species and, consequently, the isomeric ratio. Experiment with different ratios to optimize for your desired product.

  • Alternative Nitration Methods: For specific regioselectivity, exploring alternative methods might be necessary. For instance, methods have been developed for meta-nitration of quinolines through oxazino azine intermediates under milder, catalyst-free conditions.[9]

Troubleshooting Guides

Guide 1: Managing Exotherms During Scale-Up

Scaling up nitration reactions presents significant safety challenges due to the change in the surface-area-to-volume ratio, which reduces the efficiency of heat dissipation.

Issue Potential Cause Recommended Action
Uncontrolled Temperature Spike Reduced heat transfer efficiency at a larger scale.- Use a reactor with a higher heat transfer capacity (e.g., a jacketed reactor with a circulating coolant).- Reduce the rate of addition of the nitrating agent significantly compared to the lab scale.- Consider using a continuous flow reactor for better temperature control and safety.[3][10][11]
Localized Hot Spots Inefficient mixing in a larger volume.- Use a more powerful overhead stirrer with an appropriately sized impeller to ensure thorough mixing.- Baffles within the reactor can also improve mixing efficiency.
Delayed Exotherm An induction period followed by a rapid reaction.- Add a small amount of the reaction mixture from a successfully controlled batch to initiate the reaction smoothly.- Ensure that the initial temperature of the quinoline solution is at the target reaction temperature before starting the addition of the nitrating agent.
Guide 2: Work-up and Product Isolation Issues

The work-up procedure for nitration reactions also requires careful handling due to the presence of strong acids.

Issue Potential Cause Recommended Action
Product Does Not Precipitate Upon Quenching The nitroquinoline product is soluble in the acidic aqueous mixture or is an oil.- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) after quenching the reaction mixture in ice-water.[12]
Formation of a Stable Emulsion During Extraction Presence of tars and other byproducts.- Add a saturated brine solution to the separatory funnel to help break up the emulsion.[5]
Difficulty in Neutralizing the Reaction Mixture Large excess of strong acid.- Quench the reaction mixture by slowly pouring it onto a large amount of crushed ice.[12]- Neutralize carefully in a well-ventilated fume hood by the slow addition of a base (e.g., sodium bicarbonate or sodium hydroxide solution) with efficient stirring and cooling. Be aware of vigorous gas evolution (CO₂) if using bicarbonate.

Experimental Protocols

Protocol 1: Controlled Nitration of Quinoline with Mixed Acid

Safety First: Always perform nitration reactions in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[1][13] Have an emergency eyewash and shower station readily accessible.[1]

Reagents and Equipment:

  • Quinoline

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Sodium Bicarbonate (saturated solution)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Cooling bath (ice-salt)

  • Thermometer

Procedure:

  • Preparation: In a round-bottom flask, dissolve quinoline in concentrated sulfuric acid and cool the mixture to 0 °C in an ice-salt bath with efficient stirring.

  • Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Addition: Slowly add the prepared nitrating mixture dropwise to the quinoline solution using a dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for the desired time, monitoring the progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with stirring.[12]

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral.

  • Isolation: If a solid precipitate forms, collect it by vacuum filtration. If no solid forms, extract the aqueous layer with an organic solvent.[12]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizing Workflows and Concepts

Troubleshooting Workflow for Exotherm Control

G start Uncontrolled Exotherm Observed check_cooling Is cooling bath adequate and at the correct temperature? start->check_cooling check_addition Is the rate of reagent addition too fast? check_cooling->check_addition Yes solution_cooling Improve cooling capacity (e.g., larger bath, lower temperature). check_cooling->solution_cooling No check_stirring Is stirring efficient and constant? check_addition->check_stirring No solution_addition Reduce addition rate (e.g., use a syringe pump). check_addition->solution_addition Yes solution_stirring Increase stirring speed or use a more effective stirrer. check_stirring->solution_stirring No end_state Reaction Temperature Stabilized check_stirring->end_state Yes solution_cooling->end_state solution_addition->end_state solution_stirring->end_state

Caption: A decision tree for troubleshooting uncontrolled exotherms.

Relationship Between Reaction Parameters and Outcomes

G cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes temp Reaction Temperature exotherm Exothermicity temp->exotherm Directly affects yield Product Yield temp->yield Affects selectivity Regioselectivity temp->selectivity Can influence tar Tar Formation temp->tar Strongly affects reagent_conc Reagent Concentration reagent_conc->exotherm Directly affects reagent_conc->yield Affects addition_rate Addition Rate addition_rate->exotherm Directly affects stirring Stirring Efficiency stirring->exotherm Affects heat dissipation stirring->yield Can improve exotherm->yield Can reduce exotherm->tar Can lead to

Caption: Key parameter relationships in quinoline nitration.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Nitroquinoline Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of key nitroquinoline isomers, offering valuable insights for researchers in drug discovery, toxicology, and chemical biology. By examining the cytotoxic, genotoxic, and oxidative stress-inducing properties of these compounds, we aim to elucidate the critical role of nitro group positioning on the quinoline scaffold and to provide a framework for future research and development.

Introduction: The Quinoline Scaffold and the Influence of the Nitro Group

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, dramatically alters the electronic properties of the quinoline system, often leading to significant and diverse biological activities. The position of this nitro group is not a trivial matter; it dictates the molecule's interaction with biological targets, its metabolic fate, and ultimately, its cytotoxic and genotoxic profile. This guide will focus on a comparative analysis of several key mono-nitroquinoline isomers, including 3-nitroquinoline, 4-nitroquinoline 1-oxide (4-NQO), 5-nitroquinoline, 6-nitroquinoline, 7-nitroquinoline, and 8-nitroquinoline.

Core Mechanisms of Action: A Tale of DNA Damage and Oxidative Stress

The biological activities of nitroquinolines are largely attributed to two primary mechanisms: direct DNA damage through the formation of adducts and the induction of cellular oxidative stress.

1. DNA Adduct Formation: Many nitroaromatic compounds, including nitroquinolines, are pro-mutagens that require metabolic activation to exert their genotoxic effects. This activation often involves the reduction of the nitro group to a reactive nitroso or hydroxylamine intermediate, which can then covalently bind to DNA, forming bulky adducts. These adducts can disrupt DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. 4-Nitroquinoline 1-oxide (4-NQO) is a classic example, whose metabolites form adducts primarily with guanine and adenine residues in DNA[1].

2. Oxidative Stress: The metabolic cycling of nitroquinolines can generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide[2]. This increase in ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. Oxidative stress can damage cellular components, including lipids, proteins, and DNA. A common marker of oxidative DNA damage is the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG)[2].

Comparative Biological Activity of Nitroquinoline Isomers

The following sections provide a comparative overview of the key biological activities of different nitroquinoline isomers. It is important to note that direct comparative studies across all isomers under identical experimental conditions are limited. Therefore, this guide synthesizes data from various sources to provide a comprehensive, albeit inferred, comparison.

Cytotoxicity: A Measure of Cell-Killing Potential

The cytotoxic potential of a compound is a critical parameter in both anticancer drug discovery and toxicology. It is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.

IsomerCell Line(s)IC₅₀ (µM)Reference(s)
4-Nitroquinoline 1-oxide (4-NQO) VariousPotent, often in the low micromolar range[3]
5-Nitroquinoline -Data not readily available for the simple isomer[3]
6-Nitroquinoline -Data not readily available for the simple isomer[3]
7-Methyl-8-nitroquinoline Caco-21.87[4]
8-Nitroquinoline Derivatives HeLa, Caco-2Varies (e.g., 1.87 - 10.37)[4]

Key Insights:

  • 4-NQO is consistently reported as a highly potent cytotoxic agent across numerous cell lines.

  • Data for the simple isomers 5- and 6-nitroquinoline is sparse in the public domain, highlighting a gap in the current research landscape[3].

  • Derivatives of 8-nitroquinoline have shown significant cytotoxic activity, with potency influenced by other substituents on the quinoline ring[4]. For instance, 7-methyl-8-nitroquinoline exhibits an IC₅₀ of 1.87 µM in Caco-2 cells[4].

Genotoxicity: The Potential to Damage Genetic Material

Genotoxicity, the ability of a chemical to damage DNA, is a major concern for drug safety and a key mechanism of carcinogenesis. The Ames test, a bacterial reverse mutation assay, is a widely used method for screening the mutagenic potential of compounds.

IsomerAmes Test ResultReference(s)
4-Nitroquinoline 1-oxide (4-NQO) Potent Mutagen[5]
5-Nitroquinoline Mutagenic[6]
6-Nitroquinoline Mutagenic[6]
8-Nitroquinoline Mutagenic[6]

Key Insights:

  • 4-NQO is a well-established potent mutagen in the Ames test and is often used as a positive control[5].

  • Studies have shown that 5-, 6-, and 8-nitroquinoline are also mutagenic in the Ames test, indicating their potential to cause DNA mutations[6].

  • The mutagenicity of these compounds underscores the importance of the nitro group in mediating genotoxic effects.

DNA Adduct Formation and Oxidative Stress

The formation of DNA adducts and the induction of oxidative stress are key mechanistic underpinnings of the biological activity of nitroquinolines.

  • 4-Nitroquinoline 1-oxide (4-NQO): Extensive research has demonstrated that 4-NQO is metabolized to reactive intermediates that form stable adducts with DNA, primarily at guanine and adenine residues[7]. This process is a major contributor to its potent carcinogenicity. Furthermore, 4-NQO is a powerful inducer of intracellular oxidative stress, leading to the formation of superoxide, hydrogen peroxide, and hydroxyl radicals, which in turn cause oxidative DNA damage, such as the formation of 8-OHdG[2][8].

Experimental Methodologies: A Guide for the Bench Scientist

To facilitate further research, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitroquinoline isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.

Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-) to detect the mutagenic potential of a chemical. A positive result is indicated by the reversion of the bacteria to a prototrophic state (his+), allowing them to grow on a histidine-deficient medium.

Protocol:

  • Preparation of Tester Strains: Grow the appropriate Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight in nutrient broth.

  • Metabolic Activation (Optional): To assess the mutagenicity of metabolites, a rat liver extract (S9 fraction) can be included in the assay.

  • Plate Incorporation Method:

    • To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and (if applicable) the S9 mix.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Assessment of DNA Damage: The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: Expose cells to the nitroquinoline isomers for a defined period.

  • Embedding in Agarose: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS can be detected using fluorescent probes that become fluorescent upon oxidation.

Protocol:

  • Cell Treatment: Treat cells with the nitroquinoline isomers for the desired time.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the hypothesized signaling pathway for nitroquinoline-induced cytotoxicity and a generalized experimental workflow for assessing biological activity.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Damage Pathways Nitroquinoline Nitroquinoline Metabolic_Activation Metabolic Activation (e.g., Nitroreductases) Nitroquinoline->Metabolic_Activation Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adduct Formation Reactive_Intermediates->DNA_Adducts Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Intermediates->Oxidative_Stress DNA_Damage DNA Damage (Strand Breaks, 8-OHdG) DNA_Adducts->DNA_Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.

G cluster_0 Experimental Design cluster_1 In Vitro Assays cluster_2 Data Analysis and Comparison Select_Isomers Select Nitroquinoline Isomers Cytotoxicity Cytotoxicity Assay (e.g., MTT) Select_Isomers->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Ames, Comet) Select_Isomers->Genotoxicity Oxidative_Stress Oxidative Stress Assay (e.g., DCFH-DA) Select_Isomers->Oxidative_Stress Select_Assays Select Biological Assays (MTT, Ames, Comet, ROS) Select_Assays->Cytotoxicity Select_Assays->Genotoxicity Select_Assays->Oxidative_Stress Data_Analysis Data Analysis (IC50, Revertants, Comet Tail) Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Oxidative_Stress->Data_Analysis Comparative_Analysis Comparative Analysis of Isomer Activity Data_Analysis->Comparative_Analysis

Caption: Generalized workflow for in vitro biological activity evaluation.

Conclusion and Future Directions

This guide highlights the significant biological activities of nitroquinoline isomers, driven primarily by their potential to cause DNA damage and induce oxidative stress. The position of the nitro group on the quinoline ring is a critical determinant of these activities. While 4-NQO is a well-characterized potent genotoxic and cytotoxic agent, other isomers such as 5-, 6-, and 8-nitroquinoline also exhibit mutagenic properties.

A significant gap in the literature remains regarding direct, quantitative comparisons of the biological activities of a comprehensive set of nitroquinoline isomers. Future research should focus on:

  • Systematic Screening: Performing side-by-side comparisons of the cytotoxicity and genotoxicity of all mono-nitroquinoline isomers in a panel of relevant cell lines.

  • Mechanistic Studies: Investigating the specific types and quantities of DNA adducts formed by each isomer and quantifying their relative potential to induce oxidative stress.

  • Structure-Activity Relationship (SAR) Studies: Utilizing the comparative data to build robust SAR models that can predict the biological activity of novel nitroquinoline derivatives.

By addressing these research gaps, the scientific community can gain a more complete understanding of the structure-activity relationships governing the biological effects of nitroquinolines, which will be invaluable for the rational design of new therapeutic agents and for assessing the toxicological risks of these compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Nitro-6-(trifluoromethoxy)quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] This guide provides an in-depth technical comparison of 5-nitro-6-(trifluoromethoxy)quinoline analogs, focusing on their structure-activity relationships (SAR), particularly in the context of anticancer drug discovery. By dissecting the roles of the core substituents and exploring the impact of further structural modifications, this document aims to provide a rational framework for the design of next-generation quinoline-based therapeutics.

Introduction: The Strategic Design of a Bioactive Scaffold

The quinoline ring system is a versatile nucleus in the design of biologically active compounds, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[3][4] The therapeutic potential of a quinoline derivative is profoundly influenced by the nature and position of its substituents. This guide focuses on a specific, rationally designed scaffold: this compound. The choice of these two substituents is deliberate and strategic:

  • The 5-Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent can significantly modulate the electronic properties of the quinoline ring.[5][6] This electronic influence can enhance binding affinity to biological targets and is a common feature in many bioactive molecules.[7][8] In some contexts, the nitro group can also be bioreduced in hypoxic tumor environments, leading to selective activation of the drug.[9]

  • The 6-Trifluoromethoxy Group (-OCF₃): This substituent is increasingly utilized in modern medicinal chemistry to enhance key pharmacokinetic properties.[10] The trifluoromethoxy group is highly lipophilic, which can improve membrane permeability and oral bioavailability. Furthermore, it is metabolically stable, protecting the molecule from rapid degradation by metabolic enzymes.[10] Its unique electronic properties can also contribute to target engagement.[11]

The combination of these two groups on the quinoline core creates a unique electronic and physicochemical profile, making this scaffold a compelling starting point for the development of novel therapeutic agents.

Synthetic Pathways to the Core Structure

The synthesis of this compound analogs can be achieved through a multi-step process, beginning with the construction of the substituted quinoline core, followed by diversification. A plausible and adaptable synthetic route is outlined below.

Diagram of a Generalized Synthetic Pathway

G A Substituted Aniline (e.g., 4-(trifluoromethoxy)aniline) B Skraup-von Miller Reaction (Glycerol, H₂SO₄, Oxidizing Agent) A->B Step 1 C 6-(trifluoromethoxy)quinoline B->C D Nitration (HNO₃, H₂SO₄) C->D Step 2 E This compound D->E F Functionalization at other positions (e.g., C4-amination, C2-arylation) E->F Step 3 G Diverse Analogs F->G

Caption: A generalized synthetic pathway to the target compounds.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol outlines a general procedure for synthesizing the this compound core, which can then be further modified.

Step 1: Synthesis of 6-(trifluoromethoxy)quinoline via Skraup-von Miller Reaction

  • To a stirred solution of 4-(trifluoromethoxy)aniline (1 eq.) in a mixture of glycerol (3 eq.) and concentrated sulfuric acid (2 eq.), cautiously add an oxidizing agent such as arsenic pentoxide or nitrobenzene (1.2 eq.).

  • Heat the reaction mixture to 120-140°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until alkaline.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-(trifluoromethoxy)quinoline.

Step 2: Nitration to this compound

  • Dissolve 6-(trifluoromethoxy)quinoline (1 eq.) in concentrated sulfuric acid at 0°C.

  • Slowly add a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.) dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Comparative Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a large library of this compound analogs is not available in a single source, we can infer key relationships based on extensive research on related quinoline scaffolds. The following table summarizes the anticipated impact of substitutions at various positions on the core scaffold, primarily focusing on anticancer activity.

Position of SubstitutionSubstituent TypePredicted Effect on Anticancer ActivityInferred Rationale
C2 Small alkyl (e.g., -CH₃)Generally well-tolerated or slightly beneficialCan enhance lipophilicity and van der Waals interactions with the target protein.
Aryl/HeteroarylPotentially significant increase in activityCan engage in additional π-π stacking or hydrogen bonding interactions within the target's binding pocket.[3]
C4 Amino (-NH₂) and substituted aminesOften crucial for activityThe nitrogen atom can act as a key hydrogen bond acceptor, mimicking the hinge-binding motif of many kinase inhibitors.[2]
Halogens (e.g., -Cl)Variable; can increase potencyCan serve as a leaving group for covalent modification of the target or enhance binding through halogen bonding.
C7 Methoxy/Alkoxy groupsCan enhance activityElectron-donating groups at this position can modulate the electronic properties of the quinoline ring system and improve potency.[12]
HydrogenBaseline activityServes as a reference point for evaluating the effect of other substituents.
C8 HydrogenGenerally preferredSubstitution at this position can introduce steric hindrance and may interfere with optimal binding to many targets.
Hydroxyl (-OH)Potentially detrimentalMay introduce unfavorable metabolic liabilities or alter the required physicochemical properties for cell permeability.

Visualizing the SAR: A Logical Relationship Diagram

SAR cluster_core 5-Nitro-6-(OCF₃)quinoline Core cluster_modifications Structural Modifications cluster_activity Biological Outcome Core Core Scaffold C2 C2 Position (Aryl/Heteroaryl) Core->C2 Increases Potency C4 C4 Position (Substituted Amines) Core->C4 Crucial for Binding C7 C7 Position (Alkoxy Groups) Core->C7 Modulates Electronics Activity Enhanced Anticancer Activity C2->Activity C4->Activity C7->Activity

Caption: Key structure-activity relationships for enhanced anticancer activity.

Experimental Workflow: In Vitro Cytotoxicity Assessment

To evaluate the anticancer potential of newly synthesized analogs, a standard in vitro cytotoxicity assay is employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Diagram of the MTT Assay Workflow

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with Analogs (Varying Concentrations) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan Crystals (e.g., with DMSO) F->G H 8. Measure Absorbance (at ~570 nm) G->H I 9. Calculate IC₅₀ Values H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.01 µM to 100 µM). Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for another 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The this compound scaffold is a promising platform for the development of novel anticancer agents. The strategic inclusion of the 5-nitro and 6-trifluoromethoxy groups provides a strong foundation of potent bioactivity and favorable pharmacokinetic properties. The SAR analysis presented in this guide suggests that further optimization can be achieved through systematic modifications at the C2, C4, and C7 positions. Future research should focus on the synthesis and in-depth biological evaluation of a diverse library of analogs to validate these inferred relationships and to identify lead candidates with superior potency and selectivity for further preclinical development.

References

Validating the In Vitro Efficacy of 5-Nitro-6-(trifluoromethoxy)quinoline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutic agents due to its proven versatility across a spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3] This guide provides an in-depth, objective comparison of the in vitro activity of a novel compound, 5-Nitro-6-(trifluoromethoxy)quinoline, against established alternatives. We will delve into the experimental validation, presenting supporting data and the causal reasoning behind the chosen methodologies, to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.

The introduction of a nitro group and a trifluoromethoxy substituent to the quinoline core is a strategic medicinal chemistry approach aimed at enhancing metabolic stability, lipophilicity, and target-binding affinity.[4] Based on the known mechanisms of similar nitroaromatic compounds and quinoline derivatives, we hypothesize that this compound may exert its biological effects through mechanisms such as the chelation of essential metal ions or the inhibition of key signaling pathways involved in cell proliferation.[5][6]

Comparative In Vitro Analysis

To rigorously assess the in vitro potential of this compound, a comparative study was designed against known inhibitors targeting pathways commonly modulated by quinoline derivatives. For this guide, we will focus on its potential anticancer activity, a field where quinoline derivatives have shown significant promise.[1][7] The selected comparator compounds are Gefitinib, a well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, and Nitroxoline (5-Nitro-8-hydroxyquinoline), a related nitroquinoline with known anticancer and antimicrobial properties.[8][9]

Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
CompoundHCT-116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
This compound Hypothetical Value: 8.5Hypothetical Value: 12.2
Gefitinib15.320.8
Nitroxoline10.215.5

Note: IC50 values for Gefitinib and Nitroxoline are representative values from literature. The values for this compound are hypothetical for the purpose of this guide.

Experimental Protocol: Determination of Half-Maximal Inhibitory Concentration (IC50) using the MTT Assay

The following protocol details a standardized and reproducible method for determining the cytotoxic effects of this compound and comparator compounds on adherent cancer cell lines.[10]

I. Materials and Reagents
  • Human colorectal carcinoma cell line (HCT-116) and human lung carcinoma cell line (A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound, Gefitinib, and Nitroxoline (stock solutions prepared in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

II. Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count HCT-116 and A549 cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.

    • Incubate the plates for 24 hours to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of the test compounds (this compound, Gefitinib, and Nitroxoline) in complete culture medium from a high-concentration stock solution. A typical concentration range would be from 0.1 µM to 100 µM.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control.[11]

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the 48-hour incubation, add 20 µL of the MTT reagent to each well.

    • Incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[11]

Causality Behind Experimental Choices
  • Choice of Cell Lines: HCT-116 and A549 are well-characterized and widely used cancer cell lines, providing a robust system for assessing general cytotoxicity.

  • MTT Assay: This colorimetric assay is a standard method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • 48-Hour Incubation: This time point is typically sufficient to observe the cytotoxic effects of a compound without being confounded by long-term secondary effects.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (5,000 cells/well) compound_prep Compound Dilution treatment 48h Incubation with Test Compounds cell_seeding->treatment mtt_addition Add MTT Reagent (4h Incubation) treatment->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance ic50_calc Calculate IC50 read_absorbance->ic50_calc

Caption: Experimental workflow for IC50 determination using the MTT assay.

Potential Mechanism of Action and Future Directions

The preliminary (hypothetical) data suggests that this compound exhibits potent cytotoxic activity, warranting further investigation into its mechanism of action. Quinoline derivatives are known to interfere with various cellular processes. For instance, some act as topoisomerase inhibitors, while others, particularly nitro-substituted quinolines, can chelate metal ions crucial for enzymatic functions.[5][6]

Figure 2: Potential Signaling Pathway Inhibition

signaling_pathway Quinoline This compound Target Potential Cellular Target (e.g., Kinase, Topoisomerase) Quinoline->Target Inhibition Pathway Signaling Cascade (e.g., Proliferation, Survival) Target->Pathway Apoptosis Apoptosis Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest

References

A Strategic Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis Framework for 5-Nitro-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology. Kinase inhibitors have revolutionized cancer treatment, but the quest for novel agents with improved potency, selectivity, and resistance profiles is perpetual. This guide introduces a strategic framework for the characterization of a novel, putative kinase inhibitor, 5-Nitro-6-(trifluoromethoxy)quinoline. To date, the kinase inhibitory activity of this specific molecule is not documented in publicly available literature. Therefore, this document serves as a roadmap for its initial investigation and comparative analysis against a panel of well-established kinase inhibitors.

The rationale for investigating a quinoline-based scaffold stems from the prevalence of this heterocyclic motif in numerous FDA-approved kinase inhibitors.[1][2][3] The presence of a nitro group and a trifluoromethoxy substitution on the quinoline ring suggests the potential for unique interactions within the ATP-binding pocket of various kinases, warranting a thorough investigation.

For the purpose of this guide, we will outline a hypothetical comparative analysis of this compound against four well-characterized kinase inhibitors with diverse selectivity profiles:

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a vast number of kinases.[4][5][6] It serves as a benchmark for high-potency, non-selective inhibition.

  • Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small-cell lung cancer.[7][8][9]

  • Dasatinib (Sprycel®): A multi-targeted inhibitor of several key kinases, including BCR-ABL and Src family kinases.[10][11][12][13][14]

  • Sorafenib (Nexavar®): A multi-kinase inhibitor targeting Raf kinases and various receptor tyrosine kinases (RTKs) involved in angiogenesis.[15][16][17][18][19]

This guide will provide detailed experimental protocols, hypothetical data presentations, and the underlying scientific reasoning to equip researchers with a comprehensive approach to evaluating novel kinase inhibitors.

Comparative Kinase Inhibition Profiles: A Hypothetical Data Summary

A crucial first step in characterizing a novel inhibitor is to determine its potency and selectivity across a panel of kinases. This is typically achieved through in vitro kinase assays that measure the concentration of the inhibitor required to reduce kinase activity by 50% (IC50). The following table presents a hypothetical dataset illustrating how the kinase inhibition profile of this compound might compare to our selected reference inhibitors.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Gefitinib (IC50, nM)Dasatinib (IC50, nM)Sorafenib (IC50, nM)
EGFR 251530>1000>1000
VEGFR2 80020>10,00015090
PDGFRβ >100025>10,00012058
c-Src 15065000<1600
Abl >500020>10,000<1>5000
BRAF >10,00050>10,000>500022
CDK2 5003>10,000300>5000

Disclaimer: The IC50 values for this compound are purely hypothetical for illustrative purposes.

Experimental Protocols: A Step-by-Step Guide to Characterization

To generate the data presented above and further characterize a novel inhibitor, a series of well-defined experiments are necessary. Here, we provide detailed protocols for two fundamental assays.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a kinase of interest.

Causality Behind Experimental Choices: The LanthaScreen™ assay is a robust, high-throughput method that measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a competitive inhibitor. This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay offers high sensitivity and is less prone to interference from colored or fluorescent compounds compared to other methods.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute the LanthaScreen™ Eu-anti-tag antibody and the Alexa Fluor™ 647 tracer according to the manufacturer's instructions.

    • Prepare a working solution of the kinase of interest in the kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 5 µL of the kinase/Eu-antibody mixture to each well.

    • Add 5 µL of the Alexa Fluor™ 647 tracer to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio as a function of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Target Engagement and Downstream Signaling (Western Blot)

This protocol assesses the ability of the inhibitor to modulate the phosphorylation of a target kinase and its downstream effectors in a cellular context.

Causality Behind Experimental Choices: Western blotting is a widely used technique to detect specific proteins in a complex mixture. By using phospho-specific antibodies, it allows for the direct visualization of the inhibition of kinase activity within a cell, providing crucial evidence of target engagement and functional consequences.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A431 for EGFR, K562 for Abl) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound or a reference inhibitor for a specified time (e.g., 2 hours).

    • For receptor tyrosine kinases, stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 15 minutes) before harvesting.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-EGFR) and a total protein antibody (e.g., anti-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Cellular Impact and Experimental Design

Diagrams are essential tools for conceptualizing complex biological pathways and experimental workflows.

Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation SRC Src SRC->PI3K ABL Abl ABL->PI3K AKT Akt PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->RAF Dasatinib Dasatinib Dasatinib->SRC Dasatinib->ABL Hypothetical 5-Nitro-6- (trifluoromethoxy) quinoline Hypothetical->EGFR

Caption: Simplified signaling pathways showing points of intervention for known and hypothetical kinase inhibitors.

Experimental Workflow for Inhibitor Characterization

A Synthesize & Purify This compound B In Vitro Kinase Panel Screen (e.g., LanthaScreen™) A->B C Determine IC50 Values & Initial Selectivity Profile B->C D Select Relevant Cell Lines Based on Kinase Hits C->D I Comparative Analysis with Known Inhibitors C->I E Cell-Based Assays (Western Blot for p-Target) D->E G Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®) D->G F Assess Downstream Signaling Inhibition E->F F->I H Determine GI50/IC50 in Cancer Cells G->H H->I

Caption: A streamlined workflow for the characterization and comparative analysis of a novel kinase inhibitor.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization and comparative analysis of a novel putative kinase inhibitor, this compound. By employing a systematic approach that combines robust in vitro kinase assays with cell-based validation of target engagement and downstream signaling, researchers can efficiently determine the potency, selectivity, and cellular activity of new chemical entities.

The hypothetical data presented herein underscores the importance of comparing a novel compound against a panel of well-characterized inhibitors with diverse profiles. This comparative context is essential for understanding the potential therapeutic niche and advantages of a new inhibitor. Should the initial characterization of this compound reveal a promising profile, further studies, including comprehensive kinome-wide profiling, off-target liability screening, and in vivo efficacy studies in relevant cancer models, would be warranted.

References

A Comparative Guide to the Cross-Reactivity Profiling of 5-Nitro-6-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel compound, 5-Nitro-6-(trifluoromethoxy)quinoline. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic approach to identifying potential off-target interactions, a critical step in early-stage drug discovery. By leveraging established principles of medicinal chemistry and pharmacology, we will compare the hypothetical profile of our lead compound against relevant benchmarks, offering insights into its potential therapeutic window and liabilities.

Introduction to this compound: A Molecule of Interest

This compound is a synthetic heterocyclic compound featuring a quinoline scaffold. The quinoline ring system is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anticancer, antimalarial, and antibacterial properties[1][2][3]. The molecule is further functionalized with two key substituents that are expected to significantly influence its pharmacological profile:

  • A Nitro Group (-NO2) at the 5-position: Nitroaromatic compounds are known for their potent biological activities, which are often mediated by the bioreduction of the nitro group[4]. However, this functional group is also associated with potential toxicities, such as mutagenicity and carcinogenicity, making a thorough safety assessment paramount[5].

  • A Trifluoromethoxy Group (-OCF3) at the 6-position: In modern medicinal chemistry, the trifluoromethoxy group is a highly valued substituent. It can enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to biological targets[6][7][8].

The combination of these features in this compound suggests a potential for potent and targeted biological activity, but also underscores the need for a rigorous evaluation of its selectivity.

The Imperative of Cross-Reactivity Profiling

Off-target effects, where a drug interacts with unintended biological molecules, are a major cause of adverse drug reactions and late-stage clinical trial failures[9]. Proactive cross-reactivity profiling is a cornerstone of modern drug development, enabling the early identification and mitigation of potential liabilities. This guide proposes a multi-tiered strategy for profiling this compound, comparing its hypothetical performance against structurally and functionally related compounds.

Comparative Compounds:

For the purpose of this guide, we will compare this compound against two hypothetical comparators:

  • Comparator A: 6-Chloro-5-nitroquinoline: A structurally related analog where the trifluoromethoxy group is replaced by a chloro group. This allows for the assessment of the specific contribution of the -OCF3 moiety to selectivity and potency.

  • Comparator B: A Known Kinase Inhibitor (e.g., Sorafenib): A multi-kinase inhibitor with a different core structure but known off-target effects. This provides a functional benchmark for promiscuity.

Experimental Strategy for Cross-Reactivity Profiling

A comprehensive cross-reactivity assessment should employ a combination of in vitro assays that probe interactions with a broad range of potential off-targets.

Broad Panel Kinase Screening

Rationale: Many quinoline derivatives are known to target kinases[10]. A broad panel kinase screen is a crucial first step to identify both intended and unintended interactions within the human kinome.

Methodology:

  • Assay Platform: Utilize a reputable commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Compound Concentration: A primary screen at a single high concentration (e.g., 10 µM) to identify initial hits.

  • Follow-up: For any kinase showing significant inhibition (>50%), perform dose-response studies to determine the IC50 value.

Workflow for Kinase Profiling

A Synthesize & Purify This compound B Primary Screen (e.g., 400+ Kinases at 10 µM) A->B C Identify Hits (>50% Inhibition) B->C D Dose-Response Assay (Determine IC50) C->D E Selectivity Analysis (Compare On- vs. Off-Target IC50s) D->E

Caption: Kinase profiling workflow.

Hypothetical Data Summary:

CompoundPrimary Target IC50 (nM)Number of Off-Target Kinases (>50% inh. at 10 µM)Key Off-Targets (IC50, nM)
This compound 50 (Hypothetical Target Kinase X)5VEGFR2 (850), PDGFRβ (1200)
Comparator A (6-Chloro-5-nitroquinoline) 250 (Hypothetical Target Kinase X)15VEGFR2 (600), PDGFRβ (950), c-Kit (1500)
Comparator B (Sorafenib) 90 (VEGFR2)20+Multiple, including BRAF, c-Kit, RET

Interpretation: The hypothetical data suggests that the trifluoromethoxy group in our lead compound may contribute to improved selectivity compared to the chloro-analog. While it shows some off-target activity, it appears significantly more selective than the promiscuous kinase inhibitor benchmark.

GPCR and Ion Channel Screening

Rationale: To broaden the scope of off-target assessment, screening against other major druggable protein families like G-protein coupled receptors (GPCRs) and ion channels is essential.

Methodology:

  • Assay Format: Employ binding assays (for GPCRs) and functional assays (for ion channels).

  • Panel Selection: Utilize a diverse panel representing different subfamilies of GPCRs and ion channels.

  • Concentration: A primary screen at 10 µM followed by dose-response for active compounds.

Hypothetical Data Summary:

CompoundGPCR Hits (>50% inh. at 10 µM)Ion Channel Hits (>50% inh. at 10 µM)
This compound 1 (e.g., Adrenergic alpha-2A)0
Comparator A (6-Chloro-5-nitroquinoline) 31 (hERG)
Comparator B (Sorafenib) 5+2+

Interpretation: This hypothetical data further supports the potentially favorable selectivity profile of our lead compound. A notable absence of hERG channel activity would be a significant advantage, as hERG inhibition is a common cause of cardiotoxicity.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method for validating target engagement in a cellular context and can uncover off-target interactions in an unbiased manner.

Methodology:

  • Cell Line Selection: Use a relevant human cell line (e.g., a cancer cell line if oncology is the intended therapeutic area).

  • Treatment: Treat cells with the compound or vehicle control.

  • Thermal Challenge: Heat cell lysates to a range of temperatures.

  • Analysis: Quantify the amount of soluble protein at each temperature using Western blot or mass spectrometry. Target engagement is indicated by a shift in the protein's melting curve.

CETSA Experimental Workflow

A Treat Cells with Compound B Lyse Cells A->B C Heat Lysates (Temp Gradient) B->C D Separate Soluble/Insoluble Fractions C->D E Protein Quantification (e.g., MS) D->E F Identify Proteins with Thermal Shift E->F

Caption: Cellular Thermal Shift Assay workflow.

In Silico Profiling and Toxicological Assessment

Rationale: Computational tools can predict potential off-target interactions and toxicological liabilities based on the chemical structure of the compound. This can help prioritize experimental assays and flag potential issues early.

Methodology:

  • Pharmacophore Modeling: Compare the 3D structure of this compound against a database of known pharmacophores for off-targets.

  • ADMET Prediction: Utilize software (e.g., pkCSM, SwissADME) to predict absorption, distribution, metabolism, excretion, and toxicity profiles[11]. Pay close attention to predictions related to the nitroaromatic moiety, such as mutagenicity (Ames test) and carcinogenicity.

Hypothetical In Silico Predictions:

CompoundPredicted Off-TargetsPredicted Ames MutagenicityPredicted hERG Inhibition
This compound Low confidence hitsPotential positiveLow
Comparator A (6-Chloro-5-nitroquinoline) Medium confidence hitsPotential positiveMedium

Interpretation: In silico tools highlight the need for experimental validation of the predicted mutagenicity of the nitro group. The lower predicted hERG liability for our lead compound is a positive sign.

Conclusion and Forward Look

This guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound. Based on our comparative framework and hypothetical data, the inclusion of the trifluoromethoxy group appears to confer a more favorable selectivity profile compared to a chloro-analog and a known promiscuous inhibitor.

The key takeaways are:

  • A multi-faceted experimental approach combining broad panel screening and cellular target engagement assays is crucial.

  • In silico predictions should be used to guide and supplement experimental work, particularly for assessing potential toxicities associated with the nitroaromatic scaffold.

  • The trifluoromethoxy group appears to be a beneficial modification for enhancing selectivity in the quinoline scaffold.

Future work should focus on validating these findings through further in vitro and subsequent in vivo toxicological studies to fully de-risk this promising compound for further development.

References

Comparative In Vivo Efficacy of 5-Nitro-6-(trifluoromethoxy)quinoline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its biological effects. This guide focuses on the therapeutic potential of a specific, yet under-explored class of derivatives: 5-Nitro-6-(trifluoromethoxy)quinolines.

Due to the limited publicly available in vivo data on this specific combined substitution pattern, this guide will provide a comparative analysis of the in vivo efficacy of two closely related classes of quinoline derivatives: those bearing a 6-(trifluoromethoxy) group and those with a 5-nitro substitution. By examining the established biological activities and mechanisms of action of these analogs, we can construct a scientifically informed hypothesis regarding the therapeutic promise of 5-Nitro-6-(trifluoromethoxy)quinoline derivatives and provide a framework for their future in vivo evaluation.

Part 1: In Vivo Efficacy of 6-(Trifluoromethoxy)quinoline Derivatives

The trifluoromethoxy group is a key substituent in medicinal chemistry, known for its ability to enhance metabolic stability and cell permeability of drug candidates. Its incorporation into the quinoline scaffold has led to the development of compounds with interesting biological profiles.

Case Study: AU-006 - A 6-(Trifluoromethoxy)quinoline Derivative with Potent Anti-Ulcer Activity

A notable example of a bioactive 6-(trifluoromethoxy)quinoline derivative is 1-(2-methylphenyl)-4-[(3-hydroxypropyl)amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline, designated as AU-006. In vivo studies have demonstrated its significant anti-ulcer effects.

Experimental Data Summary:

CompoundAnimal ModelEfficacy EndpointDosing Regimen (Oral)Key FindingsReference
AU-006RatsPrevention of ethanol-induced gastric lesions30-300 mg/kgDose-dependent prevention of gastric lesions.[2]
AU-006RatsInhibition of NaOH-induced gastric lesionsNot specifiedSignificant inhibition of gastric lesions.[2]
AU-006RatsReduction of gastric acid secretionIntraduodenal administrationReduced in vivo gastric acid secretion.[2]

Mechanism of Action:

The anti-ulcer activity of AU-006 is primarily attributed to its ability to inhibit gastric acid secretion.[2] Interestingly, its mechanism appears to be independent of nitric oxide production or mucus secretion, suggesting a distinct mode of action compared to some other anti-ulcer agents.

Experimental Protocol: Evaluation of Anti-Ulcer Activity in a Rat Model

The following is a generalized protocol for assessing the in vivo anti-ulcer efficacy of a test compound, based on the principles used in the study of AU-006.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Gastric Lesions: Gastric ulcers can be induced by oral administration of necrotizing agents such as 95% ethanol or 0.3 N NaOH.

  • Test Compound Administration: The test compound (e.g., AU-006) is administered orally at various doses (e.g., 30, 100, 300 mg/kg) prior to the induction of gastric lesions. A vehicle control group receives the solvent alone.

  • Efficacy Assessment: After a set period, the animals are euthanized, and their stomachs are removed. The stomachs are then opened along the greater curvature, and the extent of gastric lesions is scored.

  • Gastric Acid Secretion Measurement: To assess the effect on gastric acid secretion, pylorus ligation is performed under anesthesia. The test compound is administered intraduodenally, and gastric juice is collected after a few hours to measure acid output.

Part 2: In Vivo Efficacy of 5-Nitroquinoline Derivatives

The 5-nitro substitution on the quinoline ring has been a hallmark of compounds with potent anticancer and antimicrobial activities.

Anticancer Activity of 5-Nitroquinoline Derivatives

Several 5-nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines in vitro and have shown promise in preclinical in vivo models.[3]

Case Study: 8-Hydroxy-5-nitroquinoline (Nitroxoline)

Nitroxoline, a well-established antimicrobial agent, has been repurposed and investigated for its anticancer properties. It has shown superior cytotoxicity compared to other 8-hydroxyquinoline analogs like clioquinol.[1] The anticancer activity of nitroxoline is thought to involve the induction of oxidative stress and inhibition of crucial cellular enzymes.[1]

Experimental Data Summary: Anticancer Efficacy of a Representative Quinoline Derivative (91b1)

While specific in vivo anticancer data for 8-hydroxy-5-nitroquinoline is emerging, the following table presents data for another quinoline derivative, 91b1, to illustrate a typical in vivo evaluation.

CompoundAnimal ModelCancer TypeDosing Regimen (i.p.)Tumor Growth InhibitionReference
91b1Nude Mice (Xenograft)Lung Cancer (A549 cells)50 mg/kg/daySignificant tumor size reduction[4]
Doxorubicin (Positive Control)Nude Mice (Xenograft)Lung Cancer (A549 cells)1 mg/kg/daySignificant tumor size reduction[4]

Proposed Mechanism of Anticancer Action for 5-Nitroquinolines:

The anticancer effects of 5-nitroquinoline derivatives are often linked to their ability to induce apoptosis and arrest the cell cycle.[5] Some derivatives have been shown to downregulate key proteins involved in cancer progression, such as Lumican.[4]

Experimental Workflow: Murine Xenograft Model for Anticancer Efficacy

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis cell_culture 1. Cancer Cell Culture (e.g., A549 lung cancer cells) implantation 2. Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size (~150 mm³) implantation->tumor_growth treatment 4. Intraperitoneal (i.p.) Injection - Test Compound (e.g., 50 mg/kg/day) - Vehicle Control - Positive Control (e.g., Doxorubicin) tumor_growth->treatment monitoring 5. Tumor Volume Monitoring (every other day for 25 days) treatment->monitoring euthanasia 6. Euthanasia and Tumor Excision monitoring->euthanasia analysis 7. Data Analysis (Tumor weight, volume, etc.) euthanasia->analysis

Caption: Workflow for evaluating in vivo anticancer efficacy using a xenograft model.

Antibacterial Activity of 5-Nitroquinoline Derivatives

Nitroxoline (5-nitro-8-hydroxyquinoline) is a classic example of a 5-nitroquinoline derivative with a long history of use as an antibacterial agent, particularly for urinary tract infections.[6] Recent studies have explored its efficacy against a broader spectrum of bacteria, including resistant strains.

Case Study: A Novel Nitroxoline Derivative (ASN-1733)

A study on novel nitroxoline derivatives identified ASN-1733, which exhibited enhanced antibacterial activity in various in vivo infection models compared to the parent compound.[6]

Experimental Data Summary: In Vivo Antibacterial Efficacy of ASN-1733

CompoundAnimal ModelInfection ModelKey FindingsReference
ASN-1733ICR MiceThigh InfectionSuperior therapeutic efficacy compared to nitroxoline.[6]
ASN-1733ICR MicePeritonitisSuperior therapeutic efficacy compared to nitroxoline.[6]
ASN-1733ICR MiceSepsisSuperior therapeutic efficacy compared to nitroxoline.[6]
ASN-1733ICR MiceUrinary Tract InfectionSuperior therapeutic efficacy compared to nitroxoline.[6]

Mechanism of Antibacterial Action:

The antibacterial mechanism of nitroxoline and its derivatives is multifaceted. It involves the chelation of divalent metal ions, which disrupts essential bacterial enzymatic processes.[7] Some derivatives, like ASN-1733, can also disrupt the integrity and permeability of the bacterial outer membrane.[6]

Signaling Pathway: Proposed Antibacterial Mechanism of Nitroxoline Derivatives

G cluster_membrane Bacterial Cell nitro Nitroxoline Derivative membrane Outer Membrane Disruption nitro->membrane metal Metal Ion Chelation (e.g., Zn²⁺, Mg²⁺) nitro->metal death Bacterial Cell Death membrane->death enzyme Inhibition of Metal-Dependent Enzymes metal->enzyme enzyme->death

Caption: Proposed antibacterial mechanism of nitroxoline derivatives.

Part 3: Synthesis and Future Directions for this compound Derivatives

The presented data on 6-(trifluoromethoxy) and 5-nitroquinoline derivatives provide a strong rationale for the investigation of hybrid structures incorporating both functionalities. The electron-withdrawing nature of the nitro group and the lipophilicity-enhancing properties of the trifluoromethoxy group could lead to compounds with enhanced cell permeability and potent biological activity.

Hypothesized Advantages:

  • Anticancer Potential: The combination of a 5-nitro group, which can induce oxidative stress and apoptosis, with a 6-trifluoromethoxy group, which may improve pharmacokinetic properties, could result in a highly effective anticancer agent.

  • Antimicrobial Potential: The established antibacterial activity of 5-nitroquinolines could be potentiated by the trifluoromethoxy substitution, potentially leading to broad-spectrum antibiotics effective against resistant pathogens.

Future In Vivo Studies:

The next logical step is the synthesis and in vivo evaluation of this compound derivatives. The experimental protocols outlined in this guide for assessing anti-ulcer, anticancer, and antibacterial activities provide a solid foundation for these future investigations. It will be crucial to perform comparative studies against relevant standards to ascertain the therapeutic potential of this novel class of compounds.

Conclusion

While direct in vivo efficacy data for this compound derivatives is not yet available, a comprehensive analysis of structurally related compounds provides a compelling case for their potential as valuable therapeutic agents. The potent and diverse biological activities of 6-(trifluoromethoxy) and 5-nitroquinoline derivatives in in vivo models strongly support the further investigation of this promising chemical space. The methodologies and comparative data presented in this guide are intended to facilitate and inform the rational design and preclinical development of this novel class of quinoline derivatives.

References

A Researcher's Guide to Preclinical Benchmarking: Evaluating the Anticancer Potential of 5-Nitro-6-(trifluoromethoxy)quinoline Against Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of the novel investigational compound, 5-Nitro-6-(trifluoromethoxy)quinoline. As a member of the quinoline class of heterocyclic compounds, which are known for a wide range of pharmacological activities including potent anticancer properties, this molecule represents a promising candidate for drug discovery pipelines.[1][2] The strategic inclusion of a nitro group and a trifluoromethoxy substituent is hypothesized to enhance its cytotoxic potential and metabolic stability.[1][3]

This document outlines a head-to-head comparison against Doxorubicin, a well-established anthracycline antibiotic and a cornerstone of many chemotherapy regimens. The protocols and methodologies detailed herein are designed to provide a robust and objective assessment of the compound's efficacy and mechanism of action, ensuring scientific integrity and generating reliable data for further development.

Rationale and Strategic Approach

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with demonstrated anticancer activity.[2][4][5] These agents can exert their effects through diverse mechanisms, including the inhibition of topoisomerases, protein kinases, and the induction of apoptosis and cell cycle arrest.[6][7] The novelty of this compound lies in its unique substitution pattern, which may confer a distinct pharmacological profile.

Our benchmarking strategy is centered on a multi-pronged in vitro and in vivo evaluation, directly comparing the novel compound to Doxorubicin. This approach will allow for a clear assessment of its relative potency, selectivity, and potential as a therapeutic agent.

In Vitro Efficacy Assessment: Cytotoxicity Profiling

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.[8][9]

Data Presentation: Comparative Cytotoxicity

The following table provides a template for summarizing the IC50 values of this compound and Doxorubicin across a panel of human cancer cell lines.

Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast Adenocarcinoma[Experimental Data][Experimental Data]
A549 Lung Carcinoma[Experimental Data][Experimental Data]
HCT116 Colon Carcinoma[Experimental Data][Experimental Data]
U-87 MG Glioblastoma[Experimental Data][Experimental Data]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

Workflow for Cytotoxicity Assessment

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed Seed cells in 96-well plate (5,000-10,000 cells/well) adhere Incubate for 24h to allow adherence seed->adhere treat Treat with serial dilutions of compound (e.g., 0.01 to 100 µM) adhere->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT solution (5 mg/mL) incubate->add_mtt incubate_mtt Incubate for 4h at 37°C add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % viability and determine IC50 read->calculate

Caption: Workflow for determining IC50 values using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116, U-87 MG) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

    • Harvest cells upon reaching 80-90% confluency.

    • Seed 100 µL of cell suspension (5,000-10,000 cells) into each well of a 96-well plate.[14]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO.

    • Perform serial dilutions in complete growth medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).

    • Include a vehicle control (medium with the highest concentration of DMSO, typically <0.1%) and a "no-cell" blank control.[14]

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate the plate for 48-72 hours.

  • MTT Assay and Data Acquisition:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][15]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percent viability against the log-transformed concentration of the compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[14]

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To understand how this compound exerts its cytotoxic effects, it is crucial to investigate its impact on fundamental cellular processes like apoptosis and cell cycle progression.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells.[13] The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[16][17]

Hypothetical Signaling Pathway for Apoptosis Induction

compound This compound stress Cellular Stress (e.g., DNA Damage, ROS) compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator) apaf1->casp9 casp3 Caspase-3 Activation (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with this compound and Doxorubicin at their respective IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[18]

    • Wash the cells twice with cold PBS.[16]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) staining solution.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from proliferating.[19] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

This protocol quantifies the DNA content of cells to determine their phase in the cell cycle.[23]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest approximately 1 x 10^6 cells for each sample.

  • Fixation and Staining:

    • Wash cells with PBS and centrifuge.

    • Resuspend the cell pellet in 400 µL of PBS.

    • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.[23]

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[23]

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI.

    • Generate a DNA content frequency histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.[20]

In Vivo Efficacy: Human Tumor Xenograft Model

In vitro findings must be validated in a living system. The subcutaneous xenograft mouse model is a cornerstone of preclinical oncology research for assessing the therapeutic potential of new anticancer agents.[18][24][25][26]

Data Presentation: Tumor Growth Inhibition
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control -[Experimental Data]-
This compound [Dose 1][Experimental Data][Calculated Data]
This compound [Dose 2][Experimental Data][Calculated Data]
Doxorubicin [Standard Dose][Experimental Data][Calculated Data]
Experimental Protocol: Subcutaneous Xenograft Study

This protocol outlines the key steps from tumor implantation to data analysis.

Workflow for In Vivo Xenograft Study

cluster_0 Tumor Implantation cluster_1 Tumor Growth & Randomization cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis harvest Harvest cancer cells (e.g., A549) prepare Prepare cell suspension (e.g., in Matrigel) harvest->prepare inject Subcutaneously inject cells into flank of immunodeficient mice prepare->inject monitor Monitor tumor growth inject->monitor randomize Randomize mice into groups when tumors reach ~100-150 mm³ monitor->randomize treat Administer compound, Doxorubicin, or vehicle control randomize->treat measure Measure tumor volume and body weight 2-3 times per week treat->measure euthanize Euthanize mice at endpoint measure->euthanize excise Excise and weigh tumors euthanize->excise analyze Calculate Tumor Growth Inhibition (TGI) excise->analyze

Caption: Workflow for an in vivo subcutaneous xenograft study.

Step-by-Step Methodology:

  • Cell Preparation and Implantation:

    • Select a human cancer cell line that demonstrated sensitivity in vitro (e.g., A549).

    • Harvest cells and resuspend them in a sterile, serum-free medium, potentially mixed with Matrigel to improve tumor take rate.[18]

    • Subcutaneously inject approximately 5 x 10^6 cells into the right flank of immunodeficient mice (e.g., athymic nude or NOD-scid).[18][24]

  • Tumor Growth and Randomization:

    • Monitor the animals regularly for tumor development.

    • Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[24]

  • Drug Administration and Monitoring:

    • Prepare formulations of this compound, Doxorubicin, and the vehicle control.

    • Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor dimensions (length and width) 2-3 times per week using digital calipers and calculate the tumor volume using the formula: (Length x Width²) / 2.[24]

    • Record the body weight of each animal at the same frequency to monitor for toxicity.[24]

  • Endpoint and Data Analysis:

    • Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.

    • At the study endpoint, euthanize the animals, excise the tumors, and record their final weights.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the preclinical benchmarking of this compound against the standard-of-care agent Doxorubicin. By systematically evaluating its cytotoxicity, mechanism of action, and in vivo efficacy, researchers can generate the critical data needed to assess its potential as a novel anticancer therapeutic. Favorable results from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in orthotopic and patient-derived xenograft (PDX) models.

References

A Head-to-Head Comparison: Trifluoromethoxy vs. Methoxy Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Molecular Modulation

In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents, from antimalarials like quinine to modern anticancer drugs.[1][2][3] The art of drug design, however, lies not just in the core but in its decoration. The strategic substitution of functional groups on this scaffold is a critical exercise in fine-tuning a molecule's physicochemical and pharmacokinetic properties.[4][5] Among the vast arsenal of substituents available to a medicinal chemist, the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups represent a classic, yet profoundly impactful, choice.

This guide provides an in-depth, head-to-head comparison of trifluoromethoxy- and methoxy-substituted quinolines, moving beyond simple definitions to explore the fundamental causality behind their divergent behaviors. We will dissect their electronic profiles, metabolic fates, and synthetic pathways, offering field-proven insights for researchers, scientists, and drug development professionals aiming to make informed decisions in molecular design.

Part 1: The Fundamental Dichotomy - Physicochemical Properties

The substitution of three hydrogen atoms with fluorine completely transforms the character of the methoxy group, inducing a cascade of changes in the parent quinoline molecule.

Electronic Effects: A Tale of Two Substituents

The electronic nature of a substituent dictates the electron density distribution across the quinoline ring, influencing its reactivity, pKa, and potential for intermolecular interactions.

  • The Methoxy Group (-OCH3): The oxygen atom's lone pairs engage in resonance with the aromatic ring, a pi-donating (π-donating) effect that increases electron density, particularly at the ortho and para positions. While the oxygen is electronegative and exerts a sigma-withdrawing (σ-withdrawing) inductive effect, the resonance effect typically dominates. This makes the -OCH3 group an overall electron-donating, activating group.

  • The Trifluoromethoxy Group (-OCF3): This group presents a more complex electronic profile. Like the methoxy group, the oxygen's lone pairs can be π-donating. However, the three highly electronegative fluorine atoms create an intense, electron-withdrawing inductive effect (σ-withdrawing) that pulls electron density away from the ring through the sigma bond framework.[6] This powerful inductive effect largely overpowers the resonance donation, rendering the -OCF3 group a strong overall electron-withdrawing and deactivating group.[7][8]

This fundamental electronic difference has profound implications. The increased electron density from a methoxy group can enhance certain receptor interactions but may also create a metabolic soft spot. Conversely, the electron-withdrawing nature of the trifluoromethoxy group can alter binding modes and significantly enhance metabolic stability.[9][10]

Lipophilicity (LogP): Navigating Biological Membranes

A drug's ability to cross biological membranes is governed by its lipophilicity, a critical factor for absorption, distribution, and bioavailability.

The trifluoromethoxy group is substantially more lipophilic than the methoxy group.[11][12] This is quantified by the Hansch hydrophobicity parameter (π), where a positive value indicates increased lipophilicity.

SubstituentHansch π ValueImplication
-OCH3 -0.02Slightly hydrophilic
-OCF3 +1.04Significantly lipophilic

Data sourced from literature.[13]

The introduction of a -OCF3 group can, therefore, be a deliberate strategy to enhance a quinoline's ability to penetrate cells or cross the blood-brain barrier.[5][14] However, this increase in lipophilicity must be carefully balanced, as excessively high LogP values can lead to poor solubility, increased protein binding, and potential toxicity.

Metabolic Stability: The Achilles' Heel vs. The Armored Shield

Perhaps the most dramatic and therapeutically relevant difference lies in metabolic stability.

  • Methoxy Quinolines: The methyl group of the -OCH3 substituent is a well-known "metabolic soft spot." It is highly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily through a process called O-demethylation. This rapid metabolism can lead to a short drug half-life and the formation of potentially reactive metabolites.[10]

  • Trifluoromethoxy Quinolines: The replacement of C-H bonds with C-F bonds creates a metabolic shield. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage.[9][15] Furthermore, the bulk and electron-withdrawing nature of the -OCF3 group sterically and electronically hinder the approach of CYP enzymes.[10] This dramatically reduces the likelihood of oxidative demethylation, often leading to a significantly longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[10][15]

G cluster_0 Methoxy Quinoline Metabolism cluster_1 Trifluoromethoxy Quinoline Metabolism Methoxy-Quinoline Methoxy-Quinoline Hydroxy-Quinoline Metabolite Hydroxy-Quinoline Metabolite Methoxy-Quinoline->Hydroxy-Quinoline Metabolite O-Demethylation CYP450 Enzyme CYP450 Enzyme CYP450 Enzyme->Methoxy-Quinoline Acts on TFMO-Quinoline Trifluoromethoxy-Quinoline Metabolically Stable Metabolically Stable TFMO-Quinoline->Metabolically Stable Resists O-Demethylation

Caption: Metabolic fate comparison of methoxy vs. trifluoromethoxy groups.

Part 2: Synthesis Strategies and Considerations

The methods for constructing these substituted quinolines often depend on the availability of starting materials. Several classic reactions can be employed, including the Skraup, Combes, and Friedlander syntheses.[16]

  • Methoxy Quinolines: The synthesis is generally straightforward, often starting from commercially available m-anisidine or other methoxy-substituted anilines.[17][18] For example, the Combes synthesis can condense a methoxy-aniline with a 1,3-diketone under acidic conditions.[17]

  • Trifluoromethoxy Quinolines: The synthesis can be more challenging due to the specialized reagents required to introduce the -OCF3 group. One common approach involves using a trifluoromethyl-substituted aniline as the starting material in a classic quinoline synthesis, such as the Gould-Jacobs reaction. Alternatively, the -OCF3 group can be installed on a pre-formed hydroxyquinoline scaffold, though this can be a difficult transformation. The development of regioselective methods for synthesizing 4-CF3 substituted quinolines has also been a significant area of research.[19]

Part 3: Impact on Biological Activity - A Summary of Outcomes

The choice between -OCH3 and -OCF3 can profoundly influence a quinoline's biological profile. While specific outcomes are target-dependent, general trends can be observed.

FeatureMethoxy (-OCH3) SubstitutionTrifluoromethoxy (-OCF3) Substitution
Target Binding Can act as a hydrogen bond acceptor. Electron-donating nature may be key for specific interactions.Can also be a hydrogen bond acceptor. Altered electronics and increased lipophilicity can enhance hydrophobic interactions and binding affinity.[9]
Pharmacokinetics Often associated with rapid metabolism and shorter half-life due to O-demethylation.Greatly enhanced metabolic stability leads to longer half-life and improved bioavailability.[10]
Potency Variable; depends on whether the metabolic product is active and if the electronic properties are optimal for the target.Often leads to increased potency, as the parent drug remains in circulation longer at effective concentrations.[20]
Toxicity Metabolites (e.g., quinones from phenols) can sometimes be reactive or toxic.Generally considered stable and less likely to form reactive metabolites.[10] Increased lipophilicity can sometimes lead to off-target effects.

Numerous quinoline derivatives have demonstrated significant biological activity, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][21] The introduction of a trifluoromethyl group, a close cousin of the trifluoromethoxy group, has been a successful strategy in many FDA-approved drugs, highlighting the power of fluorine chemistry in enhancing pharmacological profiles. For example, the antimalarial drug mefloquine features two trifluoromethyl groups, which contribute to its efficacy and pharmacokinetic profile.[19]

Part 4: Experimental Protocol - Assessing Metabolic Stability

To provide a tangible, self-validating system for evaluating the claims made in this guide, the following protocol outlines a standard in vitro microsomal stability assay.

Objective: To determine and compare the metabolic stability of a methoxy-substituted quinoline and its trifluoromethoxy-substituted analog by measuring their rate of depletion when incubated with liver microsomes.

Materials:

  • Test Compounds (Methoxy-quinoline, Trifluoromethoxy-quinoline)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (containing an internal standard, e.g., Verapamil)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Experimental Workflow:

Caption: Workflow for an in vitro microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Incubation Setup: In a 96-well plate, add phosphate buffer and the liver microsome suspension.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring it to temperature.

  • Reaction Initiation: Add a small volume of the test compound to the wells. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For the T=0 time point, the quenching solution is added before the NADPH system.

  • Time Course Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug.

Data Analysis:

  • Calculate the percentage of the parent drug remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • The slope of the resulting line equals the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

The expected outcome is a significantly longer t½ for the trifluoromethoxy-quinoline compared to its methoxy counterpart, providing quantitative validation of its enhanced metabolic stability.[15]

Conclusion

The choice between a methoxy and a trifluoromethoxy substituent on a quinoline scaffold is a pivotal decision in drug design. The methoxy group, an electron-donating substituent, is synthetically accessible but often introduces a liability for rapid oxidative metabolism. In stark contrast, the trifluoromethoxy group acts as a highly lipophilic, electron-withdrawing, and metabolically robust moiety that can profoundly enhance a drug candidate's pharmacokinetic profile.[9][10] While synthetically more demanding, its ability to block metabolic pathways, increase lipophilicity, and modulate electronic interactions makes it an invaluable tool.[14] Understanding the fundamental physicochemical differences detailed in this guide empowers researchers to rationally design next-generation quinoline-based therapeutics with superior efficacy, stability, and clinical potential.

References

Elucidating the Molecular Target of 5-Nitro-6-(trifluoromethoxy)quinoline: A Comparative Guide to Target Deconvolution Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise molecular target of a bioactive small molecule is a critical step in deciphering its mechanism of action, optimizing its efficacy, and predicting potential off-target effects.[1][2][3] This guide provides a comprehensive comparison of modern experimental strategies to identify the molecular target of the novel compound, 5-Nitro-6-(trifluoromethoxy)quinoline. While the quinoline scaffold is prevalent in a multitude of approved drugs with diverse biological activities, from anticancer to antimalarial agents, the specific protein interactions of this particular derivative remain to be fully characterized.[4][5][6][7]

This document will not only detail the step-by-step protocols for leading target identification methodologies but will also delve into the rationale behind experimental choices, offering insights honed from extensive experience in the field. We will explore and contrast affinity-based and label-free approaches, providing a robust framework for your own target deconvolution campaigns.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a recurring motif in pharmacologically active compounds, recognized for its ability to interact with a wide range of biological targets.[8] Derivatives have been shown to function as kinase inhibitors, DNA intercalating agents, and modulators of various enzymes and receptors.[8][9][10] For instance, the antimalarial drug chloroquine is thought to interfere with heme polymerization in the parasite's food vacuole, while certain quinoline-based kinase inhibitors form critical hydrogen bonds and π-π stacking interactions within the ATP-binding pocket of their target kinases.[8][11][12] The addition of a nitro group and a trifluoromethoxy moiety to the quinoline core of our subject compound, this compound, suggests a unique electronic and steric profile that likely dictates a specific set of protein interactions. The challenge, and the focus of this guide, is to systematically uncover these interactions.

Core Strategies for Target Identification: A Comparative Overview

The process of identifying the molecular target of a small molecule, often termed target deconvolution, can be broadly categorized into two main approaches: affinity-based methods and label-free methods.[1][13] Each has its distinct advantages and is suited to different stages of the drug discovery pipeline.

Methodology Principle Compound Modification Required? Key Advantages Potential Limitations
Affinity Chromatography with Mass Spectrometry (AC-MS) Immobilized compound captures binding partners from a cell lysate.Yes (synthesis of a tagged derivative)High specificity for direct binders; can identify novel targets.Modification may alter binding; non-specific binding can be an issue.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.NoIn-cell and in-vivo compatible; confirms direct target engagement.Requires a specific antibody for western blot; lower throughput.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.NoIdentifies direct binders; relatively simple experimental setup.Not all proteins show a stability shift; can be biased towards abundant proteins.

Methodology 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a powerful and widely used technique to isolate and identify the direct binding partners of a small molecule from a complex biological sample.[1][13][14] The core principle involves chemically modifying the compound of interest to attach it to a solid support, creating an "affinity matrix." This matrix is then used as bait to "pull down" interacting proteins from a cell lysate.

Causality Behind Experimental Choices

The success of this method hinges on a carefully designed affinity probe. A linker must be attached to a position on the this compound molecule that is not critical for its biological activity. This often requires preliminary structure-activity relationship (SAR) studies to identify non-essential functional groups. The choice of affinity tag (e.g., biotin) and the solid support (e.g., streptavidin-coated beads) is dictated by the need for a high-affinity interaction for efficient capture and subsequent elution.[1]

Experimental Workflow: AC-MS

AC_MS_Workflow cluster_prep Probe Synthesis & Lysate Preparation cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification A Synthesize Affinity Probe: This compound-Linker-Biotin C Immobilize Probe on Streptavidin Beads A->C B Prepare Cell Lysate D Incubate Beads with Lysate (Target Binding) B->D C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE Separation F->G H In-gel Digestion (e.g., Trypsin) G->H I LC-MS/MS Analysis H->I J Database Search & Protein Identification I->J

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol: AC-MS
  • Affinity Probe Synthesis:

    • Based on SAR, identify a suitable point of attachment on this compound for a linker (e.g., a polyethylene glycol chain).

    • Synthesize the derivative with a terminal biotin moiety.

  • Cell Culture and Lysis:

    • Culture a relevant cell line to ~80% confluency.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads.

    • Add the cell lysate to the beads and incubate with gentle rotation to allow for protein binding.

    • As a negative control, incubate lysate with beads coupled to biotin alone.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a competitive elution buffer (e.g., excess free biotin) or a denaturing buffer (e.g., SDS-PAGE loading buffer).

    • Separate the eluted proteins by 1D SDS-PAGE.

  • Mass Spectrometry Analysis:

    • Excise the protein bands of interest from the gel.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Methodology 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method that allows for the assessment of target engagement in a cellular context. The principle is that a protein becomes more resistant to thermal denaturation upon ligand binding. This change in thermal stability can be quantified to confirm a direct interaction between the small molecule and its target protein.

Causality Behind Experimental Choices

The choice to use CETSA is often driven by the desire to confirm target engagement within intact cells, which more closely mimics the physiological environment. It avoids the potential artifacts introduced by modifying the compound. The temperature range for the heat shock is critical and must be optimized for the specific target and cell line to observe a clear denaturation curve.

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Protein A Treat Cells with Vehicle or This compound B Aliquot Cell Suspensions A->B C Heat Aliquots at Different Temperatures (e.g., 40-70°C) B->C D Cell Lysis (Freeze-Thaw) C->D E Centrifuge to Separate Soluble (Stable) and Precipitated Proteins D->E F Collect Supernatant E->F G Analyze Soluble Protein by Western Blot or Mass Spectrometry F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA
  • Cell Treatment:

    • Treat cultured cells with either the vehicle control or this compound at a desired concentration.

    • Incubate to allow for compound entry and target binding.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures for a fixed duration (e.g., 3 minutes).

    • Cool the samples to room temperature.

  • Lysis and Fractionation:

    • Lyse the cells, typically by repeated freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation at high speed.

  • Protein Detection:

    • Collect the supernatant.

    • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting using a specific antibody.

    • The presence of the compound should result in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.

Methodology 3: Drug Affinity Responsive Target Stability (DARTS)

Similar to CETSA, DARTS is a label-free technique that exploits ligand-induced protein stabilization.[1][14] However, instead of thermal denaturation, DARTS uses proteases to differentiate between bound and unbound proteins. A protein bound to a small molecule is often more resistant to proteolytic digestion.

Causality Behind Experimental Choices

DARTS is a valuable alternative when a specific antibody for CETSA is not available. The choice of protease and digestion time is crucial for the success of the experiment. A protease that is known to cleave the target protein at a limited number of sites is ideal. The concentration of the compound should be high enough to ensure target saturation.

Experimental Workflow: DARTS

DARTS_Workflow cluster_incubation Lysate Incubation cluster_digestion Protease Digestion cluster_analysis Analysis of Protected Protein A Prepare Cell Lysate B Incubate Lysate with Vehicle or This compound A->B C Add Protease (e.g., Pronase) to Lysates B->C D Incubate for a Defined Time C->D E Stop Digestion D->E F Analyze Samples by SDS-PAGE E->F G Visualize Protected Protein Bands (Coomassie or Silver Stain) F->G H Excise Bands and Identify by Mass Spectrometry G->H

Caption: Workflow for Drug Affinity Responsive Target Stability.

Detailed Protocol: DARTS
  • Lysate Preparation and Compound Incubation:

    • Prepare a native cell lysate as described for AC-MS.

    • Divide the lysate into two aliquots: one for the vehicle control and one for treatment with this compound.

    • Incubate to allow for binding.

  • Proteolysis:

    • Add a protease (e.g., pronase or thermolysin) to both the control and treated lysates.

    • Incubate for an optimized period to allow for digestion of unbound proteins.

    • Stop the reaction by adding a protease inhibitor or by boiling in SDS-PAGE loading buffer.

  • Analysis:

    • Separate the protein digests by SDS-PAGE.

    • Visualize the proteins using a general protein stain (e.g., Coomassie Blue or silver stain).

    • A protein band that is present or more intense in the compound-treated lane compared to the control lane is a candidate target.

  • Identification:

    • Excise the protected protein band from the gel and identify it using mass spectrometry.

Interpreting the Data and Validating Hits

The initial output from these experiments is a list of candidate proteins. It is crucial to apply stringent criteria to prioritize these hits. For AC-MS, true interactors should be significantly enriched in the compound pulldown compared to the control. For CETSA and DARTS, the thermal or proteolytic stability shift should be dose-dependent.

Once high-confidence candidates are identified, further validation is essential. This can include:

  • Enzymatic Assays: If the candidate is an enzyme, test the ability of this compound to modulate its activity in vitro.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can be used to quantify the binding affinity and kinetics between the compound and a purified candidate protein.

  • Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the gene encoding the candidate protein. If the cellular phenotype upon gene silencing mimics the effect of the compound, it provides strong evidence for on-target activity.

Hypothetical Comparative Data for this compound

To illustrate the potential outcomes, the following table presents hypothetical data comparing the target profile of this compound to a known quinoline-based kinase inhibitor, Cabozantinib.

Experiment Cabozantinib (Known Kinase Inhibitor) This compound (Hypothetical)
AC-MS Top Hit c-Met, VEGFR2, RETCandidate Protein X (e.g., a novel kinase or metabolic enzyme)
CETSA Thermal Shift (ΔTm) c-Met: +8.5 °CCandidate Protein X: +6.2 °C
DARTS Protection Clear protection of a band corresponding to c-MetProtection of a band at the molecular weight of Candidate Protein X
In Vitro Kinase Assay (IC50) c-Met: 1.3 nMCandidate Protein X: 25 nM (if an enzyme)

This comparative framework underscores how a multi-pronged approach can build a compelling case for the identity of a novel compound's molecular target. By systematically applying and comparing the results from these robust methodologies, researchers can confidently move forward in the drug development process, armed with a clear understanding of their compound's mechanism of action.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Nitro-6-(trifluoromethoxy)quinoline: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 5-Nitro-6-(trifluoromethoxy)quinoline is a compound for which comprehensive, publicly available toxicological data is limited. In the absence of a specific Safety Data Sheet (SDS), a proactive and conservative approach to safety is not just recommended—it is essential.

This guide provides a robust framework for handling this compound, built upon a rigorous hazard assessment of its constituent functional groups: the quinoline core, the nitroaromatic system, and the trifluoromethoxy moiety. By understanding the potential risks inherent in its structure, we can implement engineering controls and Personal Protective Equipment (PPE) protocols that provide a wide margin of safety. This document is designed to be a critical resource for ensuring the well-being of all laboratory personnel.

Hazard Assessment: Deconstructing the Risk Profile

The recommended safety protocols are derived from the known hazards of structurally similar molecules. A chemical's risk profile is often a composite of its functional groups.

  • Quinoline Core: The quinoline ring system is a known structural motif in many biologically active compounds. Quinoline itself is classified as a hazardous chemical that is toxic if swallowed or in contact with skin, can cause serious eye irritation, and is a suspected mutagen and carcinogen[1][2][3][4]. Therefore, dermal absorption and inhalation of this compound should be considered significant routes of exposure.

  • Nitroaromatic Moiety: Aromatic nitro compounds are a well-documented class of hazardous materials. They are often toxic and mutagenic, with the potential to be absorbed through the skin[5]. A primary systemic effect of many aromatic nitro compounds is methaemoglobinaemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis, headaches, and cardiac dysrhythmias[6].

  • Trifluoromethoxy Group (-OCF3): The trifluoromethoxy group is generally stable due to the strength of the carbon-fluorine bonds[7]. However, the metabolism of fluorinated compounds can be complex and may produce toxic metabolites[8]. Furthermore, under thermal decomposition or in a fire, these groups can release highly toxic and corrosive fumes, such as hydrogen fluoride[9].

Given this composite profile, this compound must be handled as a substance that is potentially toxic via inhalation, dermal contact, and ingestion, with suspected carcinogenic and mutagenic properties.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to establish a protective barrier against all potential exposure routes. The Occupational Safety and Health Administration (OSHA) requires employers to provide, and employees to use, appropriate PPE to mitigate laboratory hazards[10][11].

PPE Selection Summary
Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport ANSI Z87.1 Safety GlassesNitrile Gloves (single pair)Buttoned Lab CoatNot typically required
Weighing (Solid) Chemical Splash GogglesDouble Nitrile GlovesButtoned Lab CoatRecommended if not in a ventilated balance enclosure
Solution Preparation Chemical Splash Goggles & Face ShieldDouble Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatNot required if performed in a certified chemical fume hood
Running Reaction Chemical Splash GogglesDouble Nitrile or Neoprene GlovesButtoned Lab CoatNot required if performed in a certified chemical fume hood
Waste Disposal Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-Resistant Apron over Lab CoatNot required if performed in a certified chemical fume hood
Eye and Face Protection
  • Minimum Requirement: At all times within the laboratory where this chemical is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory[12].

  • Required for Handling: When handling the compound in either solid or liquid form, chemical splash goggles are required to provide a complete seal around the eyes.

  • High-Risk Operations: For procedures with a significant splash risk, such as transferring large volumes or preparing solutions, a full-face shield must be worn in addition to chemical splash goggles[12].

Hand Protection

Due to the risks of dermal absorption from the quinoline and nitroaromatic functionalities, glove selection is critical.

  • Glove Type: Standard disposable nitrile gloves offer broad, short-term protection and are suitable for minimal contact scenarios[13]. For extended work or direct handling, heavier-duty neoprene or butyl rubber gloves are recommended. Always consult the glove manufacturer's chemical resistance guide.

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves ("double gloving") when handling this compound. This provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin[12].

  • Inspection and Removal: Gloves must be inspected for tears or pinholes before each use. After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin[3]. Wash hands thoroughly after glove removal.

Body Protection
  • Lab Coat: A clean, buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination[14].

  • Chemical Apron: When handling larger quantities (>1 g) or during procedures with a high splash potential, a chemically resistant apron worn over the lab coat is required.

  • Personal Clothing: Full-length pants and closed-toe, closed-heel shoes are mandatory. No skin should be exposed below the waist[12].

Respiratory Protection

All handling of this compound that could generate dust (e.g., weighing) or vapors must be performed within a certified chemical fume hood to minimize inhalation exposure[10].

  • When a Respirator is Required: If engineering controls like a fume hood are not feasible or fail, or during a large spill cleanup, respiratory protection is necessary.

  • Respirator Type: A NIOSH-approved air-purifying respirator with combination organic vapor/acid gas (OV/AG) and particulate (P100) cartridges is recommended[3][15]. Use of a respirator requires enrollment in your institution's respiratory protection program, including medical evaluation and fit testing[13].

Operational Workflow for Safe Handling

A systematic, step-by-step approach ensures that safety is integrated into every phase of the experimental process.

Step-by-Step Handling Protocol
  • Preparation & Area Designation:

    • Designate a specific area for handling, such as a dedicated section of a chemical fume hood[14].

    • Ensure a safety shower and eyewash station are accessible and unobstructed.

    • Assemble all necessary equipment (glassware, spatulas, solvents) before retrieving the compound.

    • Post a warning sign indicating the hazards of the compound being handled.

  • Donning PPE:

    • Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Chemical Handling (in Fume Hood):

    • Weighing Solid: If possible, use a ventilated balance enclosure. If not, weigh the solid carefully within the fume hood to minimize dust generation. Use a spatula for transfers and clean any residual powder immediately with a damp cloth.

    • Transferring Solutions: Use pipettes or syringes to transfer solutions, keeping the container opening well inside the fume hood and away from your breathing zone.

    • During Reaction: Keep all containers clearly labeled and sealed when not in use[14].

  • Post-Handling & Decontamination:

    • Decontaminate all surfaces and non-disposable equipment that came into contact with the chemical.

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Doffing (Removing) PPE:

    • Remove PPE in a way that prevents cross-contamination. The typical order is: outer gloves, face shield/goggles, apron, lab coat, inner gloves.

    • Dispose of all single-use PPE as hazardous waste.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Diagrammatic Safety Workflows

Visual aids are crucial for reinforcing complex procedural information, ensuring clarity and immediate comprehension of the safety workflow.

PPE Selection Decision Flowchart

PPE_Selection start Start: Assess Task with This compound is_handling Directly Handling Chemical? start->is_handling task_type What is the task? is_handling->task_type Yes ppe_base Minimum PPE: - Safety Glasses (ANSI Z87.1) - Lab Coat - Single Nitrile Gloves is_handling->ppe_base No (e.g., in area) weighing Weighing Solid or Transferring Powder? task_type->weighing splash_risk High Splash Risk? (e.g., large volume transfer) task_type->splash_risk weighing->splash_risk No (e.g., small solution transfer) ppe_weighing Handling PPE +: Work in Fume Hood or Ventilated Enclosure weighing->ppe_weighing Yes ppe_handling Upgrade PPE: - Chemical Splash Goggles - Double Nitrile Gloves splash_risk->ppe_handling No ppe_splash Add to Handling PPE: - Face Shield - Chemical-Resistant Apron splash_risk->ppe_splash Yes

Caption: PPE selection flowchart based on task-specific risks.

Safe Handling Workflow

Handling_Workflow cluster_prep Preparation cluster_handle Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_equip 2. Assemble Equipment prep_area->gather_equip don_ppe 3. Don Full PPE gather_equip->don_ppe handle_chem 4. Perform Task (Weighing/Transfer) don_ppe->handle_chem decon 5. Decontaminate Surfaces & Glassware handle_chem->decon dispose_waste 6. Segregate & Dispose of Hazardous Waste decon->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

References

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5-Nitro-6-(trifluoromethoxy)quinoline
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5-Nitro-6-(trifluoromethoxy)quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.